beta-Glucogallin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRUDXLQBVIKP-HQHREHCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928396 | |
| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13405-60-2 | |
| Record name | 1-O-Galloyl-β-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13405-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Glucogallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013405602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-Galloyl beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-GLUCOGALLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7JGS9BFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to beta-Glucogallin
Introduction
This compound (β-Glucogallin), chemically known as 1-O-galloyl-β-D-glucose, is a naturally occurring phenolic compound found in a variety of plants, including species of oak (Quercus), Amla fruit (Phyllanthus emblica), and Chinese rhubarb (Rheum officinale).[1][2] It is a key intermediate in the biosynthesis of hydrolyzable tannins, a major class of plant polyphenols.[1][3][4] Structurally, it is an ester formed from gallic acid and β-D-glucose.[1] This molecule has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, most notably as a potent and selective aldose reductase inhibitor, which is implicated in the secondary complications of diabetes.[1][5][6] This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental protocols related to β-Glucogallin.
Chemical Structure and Properties
This compound is a well-characterized molecule. Its fundamental structure consists of a gallic acid moiety attached to a β-D-glucose molecule at the anomeric carbon (C1) via an ester linkage.
Chemical Structure of β-Glucogallin:
-
IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate[1]
-
Synonyms: 1-O-Galloyl-β-D-glucose, Glucogallin, 1-Galloylglucose[1][7][8]
The quantitative properties of β-Glucogallin are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₁₀ | [7][8] |
| Molecular Weight | 332.26 g/mol | [2][7] |
| CAS Number | 13405-60-2 | [1][7] |
| Melting Point | 207 °C | [2] |
| Optical Rotation [α]D²⁵ | -24.5° (c = 1.75 in water) | [2] |
| Solubility | Freely soluble in hot water; Sparingly soluble in cold water, methanol, ethanol, acetone, ethyl acetate. Practically insoluble in ether, benzene, chloroform.[2] | [2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | [9][10] |
| ¹H NMR (acetone-d₆, D₂O, δ ppm) | 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m) | [9][10] |
| LC-MS Accurate Mass | [M+Na]⁺ experimental: 355.0624, calculated: 355.0606 | [9][10] |
Biosynthesis of this compound
This compound is the foundational molecule for the synthesis of more complex gallotannins. Its biosynthesis is an enzymatic process involving the esterification of gallic acid and UDP-glucose.[1] This reaction is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase (gallate 1-beta-glucosyltransferase).[1] This enzyme has been identified in preparations from oak leaves.[1][11] Following its formation, β-Glucogallin serves as a substrate for subsequent galloylation reactions, catalyzed by enzymes such as β-glucogallin O-galloyltransferase, to build larger gallotannin structures.[1]
Experimental Protocols
Bioassay-Guided Isolation and Purification from Emblica officinalis
This protocol details the isolation of β-Glucogallin from the fruit of Emblica officinalis (Amla), as described in studies identifying it as an aldose reductase inhibitor.[6][9]
Workflow Diagram:
Methodology:
-
Extraction: The initial plant material (e.g., dried Amla fruit powder) is extracted using an appropriate solvent system.
-
Initial Fractionation: The crude extract is subjected to column chromatography. A common stationary phase for polyphenol separation is Sephadex® LH-20.[10]
-
Bioassay-Guided Fractionation: Eluted fractions are collected and screened for biological activity. In the cited study, this was the inhibition of the aldose reductase enzyme AKR1B1.[9]
-
Pooling and Further Purification: Fractions demonstrating significant inhibitory activity are pooled. This enriched sample is then further purified using C18 reversed-phase High-Performance Liquid Chromatography (HPLC).[9] The mobile phase typically consists of a gradient of acetonitrile and water.[9]
-
Structural Elucidation: The purified, active fraction is subjected to structural analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure. The cited study used a 400 MHz spectrometer, obtaining the ¹H spectrum in acetone-d₆ with D₂O and the ¹³C spectrum in DMSO-d₆.[9]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the accurate mass and molecular formula, confirming the identity of the compound as β-Glucogallin.[9][10]
-
Microbial Synthesis in Escherichia coli
Recent metabolic engineering efforts have enabled the de novo biosynthesis of β-Glucogallin in microbial systems, providing a potential alternative to plant extraction.[12]
Methodology:
-
Strain Engineering: A recombinant Escherichia coli strain is engineered for the high-level production of gallic acid. This involves:
-
Screening and integrating efficient genes for the gallic acid biosynthetic pathway.
-
Balancing carbon flux by adjusting the expression levels of key enzymes.
-
Strengthening the upstream shikimate pathway to increase precursor availability.[12]
-
-
Glucosyltransferase Introduction: The engineered gallic acid-producing strain is further modified to express a screened gallic acid 1-O-glucosyltransferase. This enzyme catalyzes the final conversion of gallic acid to β-Glucogallin.[12]
-
Fermentation and Production: The engineered E. coli strain is cultivated under controlled fermentation conditions. Glucose is used as the primary carbon source.
-
Purification: β-Glucogallin is recovered and purified from the fermentation broth.
This microbial platform has been shown to produce 92.42 mg/L of β-Glucogallin de novo.[12]
Biological Significance and Applications
The primary therapeutic interest in β-Glucogallin stems from its activity as an aldose reductase (AKR1B1) inhibitor, with a reported IC₅₀ value of 58 μM.[5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to sorbitol accumulation and subsequent osmotic stress, a key factor in the pathogenesis of diabetic complications such as retinopathy and cataracts.[6]
Studies have shown that β-Glucogallin can effectively inhibit sorbitol accumulation in a lens organ culture model.[6] Beyond its anti-diabetic potential, β-Glucogallin exhibits antioxidant and anti-inflammatory properties, reducing reactive oxygen species (ROS) and the activation of inflammatory pathways like NF-κB.[3][5] These multifaceted activities make β-Glucogallin a compelling lead compound for drug development and a valuable molecule in nutraceutical research.[4]
References
- 1. Glucogallin - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of β-glucogallin from UDP-glucose and gallic acid by an enzyme preparation from oak leaves. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. Microbial synthesis of gallic acid and its glucoside β-glucogallin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Beta-Glucogallin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucogallin (β-glucogallin), chemically 1-O-galloyl-β-D-glucose, is a crucial phenolic compound found in the plant kingdom. It serves as the immediate precursor in the biosynthesis of hydrolyzable tannins, a diverse group of polyphenols with significant biological activities.[1][2] The inherent therapeutic potential of β-glucogallin itself, including its antioxidant and anti-inflammatory properties, has garnered increasing interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the primary natural sources of β-glucogallin, quantitative data on its abundance, its biosynthetic pathway, and the experimental protocols for its extraction and analysis.
Natural Sources of this compound
This compound is distributed across various plant species, often concentrated in specific tissues. The most prominent and well-documented sources include:
-
Emblica officinalis (Amla or Indian Gooseberry): The fruit of Emblica officinalis is renowned for its high concentration of β-glucogallin and is considered one of its most significant natural sources.[2][3][4] The pericarp of the fruit is particularly rich in this compound.[5] Standardized extracts of amla are often quantified based on their β-glucogallin content.[6]
-
Quercus species (Oak): Various species of oak are primary sources of hydrolyzable tannins, and consequently, β-glucogallin. It is found in the leaves and bark of species such as Quercus robur (English oak), Quercus petraea (sessile oak), and Quercus pubescens (downy oak).[7][8][9] The concentration of tannins, and by extension β-glucogallin, can vary with the age of the tree and the specific tissue, with higher levels often found in younger branches and leaves.[10]
-
Punica granatum (Pomegranate): Pomegranate is another rich source of hydrolyzable tannins, with β-glucogallin being a key biosynthetic intermediate. It is particularly abundant in the peel (pericarp) of the fruit, which is often considered a byproduct of juice production.[11][12][13] The juice and arils also contain β-glucogallin, though typically in lower concentrations than the peel.[14]
-
Fragaria species (Strawberry): Strawberries, including the garden strawberry (Fragaria x ananassa) and the wild strawberry (Fragaria vesca), contain β-glucogallin as a precursor to their ellagitannins.[1][15] The concentration of β-glucogallin is highest in the green, immature fruits and decreases as the fruit ripens.[1]
Quantitative Data on this compound Content
The quantification of β-glucogallin in various plant matrices is essential for research and development purposes. The following table summarizes the available quantitative data. It is important to note that the concentration of β-glucogallin can be influenced by factors such as the specific cultivar, geographical origin, stage of development, and the extraction and analytical methods employed.
| Plant Species | Plant Part | Concentration of this compound | Reference(s) |
| Emblica officinalis | Methanolic Fruit Extract | 1.46% | [2] |
| Emblica officinalis | Standardized Fruit Extract | 10% | [6] |
| Fragaria x ananassa | Green, Immature Fruit | Highest concentration (relative) | [1] |
| Fragaria vesca | Green, Immature Fruit | Highest concentration (relative) | [1] |
| Quercus robur, Q. petraea, Q. pubescens | Bark | Minimum 3% total tannins (as pyrogallol) | [9] |
Note: Specific mg/g dry weight data for β-glucogallin is not consistently available across all sources in the reviewed literature. Much of the research focuses on total hydrolyzable tannins or total phenolic content.
Biosynthesis of this compound
This compound is a pivotal intermediate in the biosynthesis of hydrolyzable tannins, branching off from the shikimate pathway. The formation of β-glucogallin is the first committed step in this pathway.
The biosynthesis can be summarized in two main steps:
-
Formation of Gallic Acid: Gallic acid is synthesized from 3-dehydroshikimate, an intermediate of the shikimate pathway. This conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH).[7]
-
Glycosylation of Gallic Acid: Gallic acid is then esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin). This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), namely UGT84A13 in oak species.[1][7]
Following its synthesis, β-glucogallin serves as both a galloyl group donor and acceptor in the subsequent steps of hydrolyzable tannin biosynthesis, leading to the formation of more complex gallotannins and ellagitannins.
Experimental Protocols for Analysis
The extraction and quantification of β-glucogallin from plant materials typically involve several key steps, from sample preparation to chromatographic analysis.
Extraction of this compound
A general protocol for the extraction of β-glucogallin from plant tissues is as follows:
-
Sample Preparation: Fresh plant material should be lyophilized (freeze-dried) to preserve the chemical integrity of the compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent. A common method involves extraction with an aqueous acetone solution (e.g., 9:1 acetone:water).[3] Methanol is also frequently used for the extraction of phenolic compounds.[1]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Purification (Optional): For isolation of pure β-glucogallin, further purification steps are necessary. This can be achieved through column chromatography, often using Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).[3]
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or Liquid Chromatography-Mass Spectrometry (LC-MS), are the most common and reliable methods for the quantification of β-glucogallin.
a) High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Typical Methodology:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength of around 280 nm is suitable for detecting the aromatic ring of β-glucogallin.
-
Quantification: Quantification is achieved by comparing the peak area of β-glucogallin in the sample to a calibration curve generated from authentic standards.
-
b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity.
-
Typical Methodology:
-
Chromatography: Similar to HPLC, a reversed-phase C18 column with a gradient elution of acidified water and an organic solvent is used.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is often employed for the analysis of phenolic compounds like β-glucogallin.
-
Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.
-
Quantification: An internal standard is often used to improve the accuracy and precision of quantification.
-
Conclusion
This compound stands as a compound of significant interest due to its role as a precursor to hydrolyzable tannins and its own emerging biological activities. This guide has outlined the primary natural sources of β-glucogallin, with Emblica officinalis, Quercus species, Punica granatum, and Fragaria species being the most notable. While comprehensive comparative quantitative data remains an area for further research, the biosynthetic pathway and the analytical methodologies for the extraction and quantification of β-glucogallin are well-established. The information presented herein provides a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological Evaluation of Emblica officinalis Fruit Extract and its Anti-inflammatory and Free Radical Scavenging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 4. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Standardized Emblica officinalis fruit extract inhibited the activities of α‐amylase, α‐glucosidase, and dipeptidyl peptidase‐4 and displayed antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic basis of the distinct biosynthesis of β-glucogallin, a biochemical marker for hydrolyzable tannin production, in three oak species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for quantitative determination of total flavonoids in Quercus robur L. buds - Ryabov - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. extension.iastate.edu [extension.iastate.edu]
- 11. Comparative evaluation of bioactive compounds of various cultivars of pomegranate (Punica granatum) in different world regions [aimspress.com]
- 12. Characterization of Arils Juice and Peel Decoction of Fifteen Varieties of Punica granatum L.: A Focus on Anthocyanins, Ellagitannins and Polysaccharides | MDPI [mdpi.com]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Complexity: A Technical Guide to the Biosynthesis of Hydrolyzable Tannins from β-Glucogallin
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Hydrolyzable tannins (HTs), a diverse class of plant polyphenols, are renowned for their significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive exploration of the biosynthetic pathway of hydrolyzable tannins, commencing from the pivotal precursor, β-glucogallin (1-O-galloyl-β-D-glucose). This document details the enzymatic cascade, intermediate compounds, and regulatory mechanisms, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a thorough understanding of this critical metabolic route for professionals in natural product chemistry, plant biology, and pharmacology.
The Biosynthetic Pathway: From a Simple Sugar Ester to Complex Polyphenols
The biosynthesis of hydrolyzable tannins is a multi-step enzymatic process that originates from the shikimate pathway, which provides the foundational building block, gallic acid. The subsequent journey from gallic acid to the vast array of hydrolyzable tannins begins with the formation of β-glucogallin, a high-energy galloyl donor that fuels the subsequent galloylation reactions.
Formation of β-Glucogallin: The Committed Step
The initial and rate-limiting step in the biosynthesis of all hydrolyzable tannins is the esterification of D-glucose at its anomeric carbon with gallic acid. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), namely a gallate:UDP-glucose-1-O-galloyltransferase (EC 2.4.1.136), which belongs to the UGT84A family of plant glycosyltransferases.[1] This enzyme utilizes UDP-glucose as the activated glucose donor.
The Galloylation Cascade: Building the Pentagalloylglucose Core
Following the synthesis of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of four more galloyl groups to the glucose core, ultimately forming 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose).[1][2] A key feature of this cascade is that β-glucogallin itself serves as the primary galloyl donor for these reactions, highlighting its central role in the pathway.[1][2] The enzymes responsible for these steps are β-glucogallin-dependent galloyltransferases.
The galloylation proceeds in a strictly regulated, position-specific manner, leading to the formation of di-, tri-, and tetragalloylglucose intermediates before the final pentagalloylglucose is assembled.
Branching into Ellagitannins: The Oxidative Coupling
Pentagalloylglucose stands at a crucial metabolic crossroads, serving as the direct precursor to both gallotannins (which contain additional galloyl residues) and the more complex ellagitannins. The formation of ellagitannins is initiated by an intramolecular oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose molecule. This reaction is catalyzed by a laccase-type phenol oxidase (EC 1.10.3.2).[1] This oxidative cyclization forms a hexahydroxydiphenoyl (HHDP) group, the defining characteristic of ellagitannins. The first stable ellagitannin formed in this manner is tellimagrandin II, which arises from the oxidative coupling of the galloyl groups at the 4- and 6-positions of the glucose core of pentagalloylglucose. Further enzymatic modifications of tellimagrandin II lead to the vast diversity of ellagitannins found in nature.
Visualization of the Biosynthetic Pathway
To provide a clear visual representation of the intricate steps involved in hydrolyzable tannin biosynthesis, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Biosynthetic pathway of hydrolyzable tannins from β-glucogallin.
Quantitative Data on Key Enzymes
The efficiency and specificity of the enzymes in the hydrolyzable tannin biosynthetic pathway are critical for the production of these complex molecules. The following table summarizes key quantitative data for the enzymes involved.
| Enzyme | Substrate(s) | Product(s) | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Source Organism |
| UDP-Glucosyltransferase (UGT84A23) | Gallic Acid, UDP-Glucose | β-Glucogallin | 0.15 (Gallic Acid) | 0.23 | 7.5 | 37 | Punica granatum |
| UDP-Glucosyltransferase (UGT84A24) | Gallic Acid, UDP-Glucose | β-Glucogallin | 0.21 (Gallic Acid) | 0.18 | 7.5 | 37 | Punica granatum |
| β-Glucogallin O-galloyltransferase | 2 x β-Glucogallin | 1,6-di-O-galloyl-β-D-glucose, Glucose | Not determined | Not determined | 6.5 - 7.0 | 30 | Quercus robur |
| β-Glucogallin-tetrakisgalloylglucose O-galloyltransferase | β-Glucogallin, 1,2,3,6-tetrakis-O-galloyl-β-D-glucose | Pentagalloylglucose, Glucose | Not determined | Not determined | 6.0 - 6.5 | 40 | Rhus typhina |
| Laccase (from Tellima grandiflora) | Pentagalloylglucose | Tellimagrandin II | Not determined | Not determined | 5.0 | Not determined | Tellima grandiflora |
Note: Kinetic parameters can vary depending on the specific enzyme isoform, source organism, and assay conditions.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments in the study of hydrolyzable tannin biosynthesis.
Enzyme Extraction from Plant Material
This protocol describes a general method for extracting active enzymes involved in tannin biosynthesis from fresh plant leaves.
Materials:
-
Fresh young leaves of the plant of interest (e.g., oak, sumac)
-
Liquid nitrogen
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Mortar and pestle
-
Cheesecloth
-
Centrifuge and centrifuge tubes
Procedure:
-
Harvest fresh, young leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
For every 1 g of leaf powder, add 5 mL of ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.
-
Filter the slurry through four layers of cheesecloth into a pre-chilled beaker.
-
Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used for subsequent purification steps or enzyme assays.
Assay for UDP-Glucosyltransferase (UGT) Activity
This protocol outlines a method to measure the activity of UGTs that catalyze the formation of β-glucogallin.
Materials:
-
Crude or purified enzyme extract
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Gallic acid solution (e.g., 10 mM in a suitable solvent)
-
UDP-glucose solution (e.g., 20 mM in water)
-
Stopping Reagent: 1 M HCl
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 50 µL of Assay Buffer, 10 µL of gallic acid solution, and 20 µL of UDP-glucose solution.
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme extract.
-
Incubate the reaction for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding 10 µL of the Stopping Reagent.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of β-glucogallin produced. A standard curve for β-glucogallin should be used for accurate quantification.
Purification of Galloyltransferases
This protocol provides a general strategy for the purification of galloyltransferases using column chromatography. The specific conditions may need optimization for different enzymes and plant sources.
Caption: General workflow for the purification of galloyltransferases.
Procedure:
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude enzyme extract on ice with gentle stirring to achieve a specific saturation percentage (e.g., 40-70%). Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Dialysis: Dialyze the resuspended pellet against the same buffer overnight to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for galloyltransferase activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step, adjust the salt concentration, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular weight.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
HPLC Analysis of Hydrolyzable Tannins
This protocol is for the quantitative analysis of β-glucogallin, pentagalloylglucose, and other hydrolyzable tannin intermediates in plant extracts or enzyme assay mixtures.
Caption: Workflow for the HPLC analysis of hydrolyzable tannins.
Materials:
-
Plant extract or enzyme assay sample
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standards for β-glucogallin, galloylglucose intermediates, and pentagalloylglucose
Procedure:
-
Sample Preparation: Prepare the sample as described in the enzyme extraction or assay protocols. Ensure the sample is in a solvent compatible with the HPLC mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Inject the filtered sample onto the C18 column.
-
Use a gradient elution program, for example:
-
0-5 min: 5% B
-
5-30 min: 5-40% B (linear gradient)
-
30-35 min: 40-100% B (linear gradient)
-
35-40 min: 100% B (wash)
-
40-45 min: 100-5% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the eluate at 280 nm.
-
-
Quantification: Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards. Create a calibration curve for each standard to determine the concentration of the analytes in the sample.
Regulation of the Biosynthetic Pathway
The biosynthesis of hydrolyzable tannins is a tightly regulated process, influenced by developmental cues and environmental stresses. The expression of the genes encoding the biosynthetic enzymes is a key control point. For instance, the transcription of genes for UDP-glucosyltransferases and galloyltransferases can be upregulated in response to herbivory or pathogen attack, leading to an increased accumulation of defensive tannins.[3][4] Recent studies have identified specific transcription factors, such as members of the WRKY and TCP families, that can bind to the promoter regions of key biosynthetic genes like UGT84A13 and regulate their expression.[5][6][7] Additionally, feedback inhibition, where downstream products of the pathway inhibit the activity of earlier enzymes, may also play a role in controlling the metabolic flux through this pathway.[3]
Conclusion
The biosynthesis of hydrolyzable tannins from β-glucogallin is a complex and highly regulated metabolic pathway that leads to a vast array of structurally diverse and biologically active compounds. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is crucial for harnessing the potential of these natural products for pharmaceutical and other applications. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of hydrolyzable tannin biosynthesis and exploring their therapeutic applications.
References
- 1. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of Plant Tannin Synthesis in Crop Species [frontiersin.org]
- 4. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide identification of TCP transcription factors and their potential roles in hydrolyzable tannin production in Quercus variabilis cupule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide identification of TCP transcription factors and their potential roles in hydrolyzable tannin production in Quercus variabilis cupule - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling β-Glucogallin: A Technical Guide to its Physicochemical Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of beta-Glucogallin (β-Glucogallin), a naturally occurring polyphenol with significant therapeutic potential. This document details its structural and chemical characteristics, summarizes quantitative data, and provides comprehensive experimental protocols for its isolation, analysis, and functional evaluation. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and practical application in research and development.
Physicochemical Properties of β-Glucogallin
β-Glucogallin, also known as 1-O-Galloyl-β-D-glucose, is a gallotannin that serves as a key precursor in the biosynthesis of more complex hydrolyzable tannins.[1] Its fundamental physical and chemical properties are summarized below.
General and Structural Properties
This table outlines the basic chemical and structural information for β-Glucogallin.
| Property | Value | Source(s) |
| Systematic Name | 1-(3,4,5-trihydroxybenzoate) β-D-glucopyranose | [2] |
| Synonyms | 1-O-Galloyl-β-D-glucose, Glucogallic acid | [2] |
| CAS Number | 13405-60-2 | [2][3] |
| Molecular Formula | C₁₃H₁₆O₁₀ | [2][3] |
| Molecular Weight | 332.26 g/mol | [3][4][5] |
| Appearance | Off-white to pale grey solid; bitter microscopic prisms | [6] |
| Storage Temperature | -20°C | [2][3] |
| Stability | Stable for ≥ 4 years when stored at -20°C. Moisture sensitive. | [2][6][7][8] |
Solubility
The solubility of β-Glucogallin in various solvents is crucial for its handling, formulation, and experimental use.
| Solvent | Solubility | Source(s) |
| Water (hot) | Freely soluble | |
| Water (cold) | Sparingly soluble | |
| PBS (pH 7.2) | ~0.3 mg/mL | [2][7] |
| DMSO | ~12 mg/mL | [2] |
| Dimethylformamide | ~14 mg/mL | [2] |
| Methanol | Sparingly soluble | |
| Ethanol | Sparingly soluble | |
| Acetone | Sparingly soluble | |
| Ethyl Acetate | Sparingly soluble | |
| Ether | Practically insoluble | |
| Benzene | Practically insoluble | |
| Chloroform | Practically insoluble | |
| Petroleum Ether | Practically insoluble |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic parameters are essential for the identification and quantification of β-Glucogallin.
| Parameter | Value | Source(s) |
| Melting Point | 166 - 214 °C (values vary across sources) | [6][8][9][10] |
| UV/Vis λmax | 218, 281 nm | [2][7] |
| Optical Rotation [α]D²⁵ | -24.5° (c = 1.75 in water) | [6] |
| ¹H NMR (acetone-d₆ and D₂O) | δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8), 3.85 (1H, dd, J = 12.4, 1.1), 3.70 (1H, dd, J = 12.4, 5.8), 3.41–3.48 (4H, m) | [1] |
| ¹³C NMR (DMSO-d₆) | δ (ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | [1] |
| LC-MS Accurate Mass [M+Na]⁺ | Experimental: 355.0624, Calculated: 355.0606 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving β-Glucogallin.
Isolation of β-Glucogallin from Emblica officinalis
This protocol describes a bioassay-guided fractionation method for isolating β-Glucogallin from the fruit of Emblica officinalis.[1]
Workflow for Isolation and Purification of β-Glucogallin
Caption: Workflow for the isolation and purification of β-Glucogallin.
Materials:
-
Lyophilized aqueous extract of Emblica officinalis fruit
-
Acetone
-
Water
-
Sephadex® LH-20 resin
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phenomenex Luna C18 reversed-phase semi-preparative column (5 µm, 100 Å, 10 x 250 mm) with a guard column[1]
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Nitrogen evaporator
Procedure:
-
Extraction: Further extract the lyophilized aqueous extract of E. officinalis with a 9:1 (v/v) solution of acetone and water.[1]
-
Sephadex LH-20 Chromatography:
-
Subject the acetone-water extract to Sephadex® LH-20 flash chromatography.[1]
-
Collect approximately 150 fractions.
-
-
Bioassay-Guided Fractionation:
-
Screen all collected fractions for inhibitory activity against aldose reductase (see section 2.3 for assay details).
-
Pool the fractions that exhibit significant inhibitory activity.[1]
-
-
Reversed-Phase HPLC Purification:
-
Further purify the pooled active fractions using a C18 reversed-phase semi-preparative HPLC column.[1]
-
Inject approximately 180 µg of the pooled fraction per run.
-
Elute with a linear gradient of 5-30% acetonitrile in water over 35 minutes at a flow rate of 1.5 mL/min.[1]
-
Monitor the elution at 280 nm.
-
Collect the fractions corresponding to the major absorbance peaks.
-
-
Final Product Preparation:
-
Combine the fractions containing the purified compound and evaporate to dryness under a stream of nitrogen.[1]
-
The resulting solid is purified β-Glucogallin.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[1]
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analytical separation and detection of β-Glucogallin.
Materials:
-
β-Glucogallin standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the β-Glucogallin sample in a suitable solvent, such as water or a mixture of water and acetonitrile.
-
Mobile Phase Preparation: Prepare two mobile phases. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Flow Rate: 0.7 - 1.0 mL/min
-
Detection: UV at 280 nm or 218 nm.[2][7] For mass spectrometry, use electrospray ionization (ESI) in negative ion mode.[11]
-
Gradient Elution: A typical gradient could be a linear increase in Mobile Phase B from 5% to 60% over a period of 10-20 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system. A published method for analysis in rat urine used a gradient of water, methanol, and formic acid.[11] For purification, a linear gradient of 5–30% acetonitrile:water over 35 minutes has been used.[1]
-
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of β-Glucogallin should be compared to that of a pure standard for identification.
Aldose Reductase Inhibition Assay
This in vitro assay determines the inhibitory activity of β-Glucogallin against aldose reductase, a key enzyme in the polyol pathway.[1]
Materials:
-
Purified human recombinant aldose reductase (AKR1B1)
-
β-Glucogallin
-
NADPH
-
DL-glyceraldehyde (substrate)
-
KAB buffer (50 mM Hepes pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[1]
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-Glucogallin in water and store at -20°C.[1]
-
Prepare solutions of NADPH and DL-glyceraldehyde in KAB buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add KAB buffer, purified AKR1B1, and varying concentrations of β-Glucogallin.
-
Include a control group with no inhibitor.
-
Initiate the reaction by adding NADPH and DL-glyceraldehyde.
-
The final concentration of DMSO, if used to dissolve crude fractions, should be kept below 1%.[1]
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of β-Glucogallin relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]
-
Antioxidant Activity Assay (DPPH Method)
This protocol describes a common method for evaluating the free radical scavenging activity of β-Glucogallin using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12]
Materials:
-
β-Glucogallin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate reader or spectrophotometer capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.2 mM).[7]
-
Prepare a series of dilutions of β-Glucogallin in the same solvent.
-
-
Assay Protocol:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.
-
Add an equal volume of the β-Glucogallin solutions at different concentrations.
-
Include a control with the solvent instead of the β-Glucogallin solution.
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of β-Glucogallin required to scavenge 50% of the DPPH radicals.
-
Biological Pathways and Mechanisms
β-Glucogallin has been shown to exert its biological effects through various mechanisms, primarily related to its antioxidant and enzyme-inhibiting properties.
Inhibition of the Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol and subsequent cellular damage, a key factor in diabetic complications.[8][13] β-Glucogallin acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in this pathway.[1][4]
The Polyol Pathway and β-Glucogallin Inhibition
Caption: β-Glucogallin inhibits aldose reductase in the polyol pathway.
By inhibiting aldose reductase, β-Glucogallin prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects such as osmotic and oxidative stress.[1]
Modulation of Inflammatory Pathways
β-Glucogallin has demonstrated anti-inflammatory properties, which are likely linked to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[9][10] The canonical NF-κB pathway is a central regulator of inflammatory responses.
Canonical NF-κB Signaling Pathway
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Polyol pathway - Wikipedia [en.wikipedia.org]
- 9. This compound reduces the expression of lipopolysaccharide-induced inflammatory markers by inhibition of aldose reductase in murine macrophages and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery, History, and Isolation of beta-Glucogallin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of beta-glucogallin (β-glucogallin), a pivotal molecule in the biosynthesis of hydrolyzable tannins and a compound of increasing interest for its therapeutic potential. This document details the historical milestones in its discovery, from its initial chemical synthesis to its subsequent isolation from natural sources. It presents a thorough examination of the evolution of isolation and purification protocols, alongside detailed methodologies for key experiments. Quantitative data from various studies are systematically summarized, and critical biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of this significant plant metabolite.
Introduction
This compound (1-O-galloyl-β-D-glucose) is a naturally occurring phenolic glycoside that serves as the foundational precursor for the biosynthesis of a wide array of hydrolyzable tannins, including gallotannins and ellagitannins.[1] Beyond its crucial role in plant biochemistry, β-glucogallin has garnered significant attention from the scientific community for its diverse pharmacological activities. Notably, it has been identified as a potent antioxidant and a selective inhibitor of aldose reductase, an enzyme implicated in the secondary complications of diabetes.[2][3][4][5] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the discovery, history, and methodologies associated with the isolation and characterization of β-glucogallin.
History of Discovery and Isolation
The journey of β-glucogallin's discovery is rooted in the foundational work on tannins and carbohydrate chemistry.
Early Synthesis: The first documented synthesis of β-glucogallin was achieved in 1918 by the renowned German chemist Emil Fischer.[2][3] His pioneering work in carbohydrate and purine chemistry laid the groundwork for understanding the structure and synthesis of such complex natural molecules.
Isolation from Natural Sources: While its chemical synthesis predated its definitive isolation from nature, β-glucogallin was later identified as a key metabolite in various plant species. A significant breakthrough in its natural product chemistry came with the bioassay-guided isolation of β-glucogallin from the fruit of the gooseberry, Emblica officinalis (also known as Amla).[1][2] This work was instrumental in confirming its presence in the plant kingdom and elucidating its role as a potent aldose reductase inhibitor.[2][5] Today, β-glucogallin is known to be present in a variety of plants, including pomegranate, strawberry, and different species of oak.[6][7]
Evolution of Isolation Techniques: Early methods for the isolation of plant glycosides and tannins were often arduous, relying on techniques such as solvent extraction with water or ethanol, followed by precipitation and crystallization. The advent of modern chromatographic techniques has revolutionized the isolation and purification of β-glucogallin. The development and application of methods like High-Performance Liquid Chromatography (HPLC) and size-exclusion chromatography using resins like Sephadex LH-20 have enabled the efficient separation of β-glucogallin from complex plant extracts with high purity.[1][2]
Biosynthesis of this compound
This compound is the first committed intermediate in the biosynthesis of gallotannins and ellagitannins.[8] The biosynthetic pathway begins with the shikimate pathway, which produces gallic acid. Gallic acid is then esterified with UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:gallic acid glucosyltransferase (a gallate 1-beta-glucosyltransferase) to form 1-O-galloyl-β-D-glucose (β-glucogallin).[9] This molecule then serves as both a galloyl group acceptor and donor in subsequent enzymatic reactions to form more complex gallotannins.[9]
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of β-glucogallin, primarily based on the successful bioassay-guided fractionation from Emblica officinalis.[2]
Extraction and Initial Fractionation
-
Plant Material Preparation: Fresh fruits of Emblica officinalis are collected, and the pericarp is lyophilized and powdered.
-
Aqueous Extraction: An aqueous extract is prepared from the powdered material.
-
Solvent Partitioning: The lyophilized aqueous extract (e.g., 10 g) is further extracted with a 9:1 acetone:water solution (e.g., 200 mL).
-
Column Chromatography: The resulting extract is subjected to flash chromatography on a Sephadex® LH-20 column.
-
Fraction Collection: Elution is performed, and numerous fractions (e.g., 150) are collected.
-
Bioassay: Each fraction is tested for its biological activity of interest (e.g., inhibition of aldose reductase) to identify the active fractions.
Purification by Preparative HPLC
-
Column: A C18 reversed-phase preparative HPLC column is used.[10]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and methanol is typically employed.[11]
-
Detection: The eluent is monitored at UV wavelengths of 240 nm and 280 nm.[11]
-
Fraction Collection: The peak corresponding to the active compound (β-glucogallin) is collected.
Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The purified fraction is dissolved in a suitable deuterated solvent (e.g., acetone-d₆ and D₂O, or DMSO-d₆) and analyzed by ¹H NMR spectroscopy to determine the proton chemical shifts and coupling constants.[2][12]
-
¹³C NMR: The sample is analyzed by ¹³C NMR spectroscopy to identify the carbon skeleton.[1][2]
-
-
Mass Spectrometry (MS):
Quantitative Data
The following tables summarize key quantitative data related to the characterization and biological activity of β-glucogallin.
Table 1: Spectroscopic Data for this compound
| Parameter | Solvent | Chemical Shifts (δ ppm) / m/z | Reference |
| ¹H NMR | acetone-d₆ and D₂O | 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m) | [1][2] |
| ¹³C NMR | DMSO-d₆ | 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | [1][2] |
| LC-MS | - | [M+Na]⁺ experimental: 355.0624, calculated: 355.0606 | [1][2] |
Table 2: Biological Activity of this compound
| Activity | Assay Conditions | Result | Reference |
| Aldose Reductase (AKR1B1) Inhibition | Substrate: Glyceraldehyde | IC₅₀ = 58 ± 3 µM | [2][5] |
| Aldose Reductase (AKR1B1) Inhibition | Substrate: Glucose (saturating) | IC₅₀ = 17 ± 1 µM | [2][5] |
| Aldose Reductase (AKR1B1) Inhibition | Substrate: Glucose (physiological) | IC₅₀ = 13 ± 1 µM | [2][5] |
| Sorbitol Accumulation Inhibition | Transgenic mouse lenses, 30 µM β-glucogallin | 73% inhibition | [2][5] |
| Antidiabetic Efficacy | EOE containing 10% β-glucogallin (2g/day) vs. Metformin (500mg/day) in T2DM patients | Showed greater efficacy than metformin in reducing circulating glucose levels |
Conclusion
This compound stands as a molecule of significant historical and contemporary importance. From its early synthesis by Emil Fischer to its modern-day isolation and characterization from medicinal plants like Emblica officinalis, the study of β-glucogallin has mirrored the advancements in natural product chemistry. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the isolation, characterization, and therapeutic development of this promising natural compound. The continued exploration of β-glucogallin and its derivatives holds considerable potential for the discovery of new therapeutic agents for a range of diseases, particularly those linked to oxidative stress and diabetic complications.
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 4. scienceopen.com [scienceopen.com]
- 5. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 8. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in biotechnology of Emblica officinalis Gaertn. syn. Phyllanthus emblica L.: a nutraceuticals-rich fruit tree with multifaceted ethnomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Medicinal plants - Wikipedia [en.wikipedia.org]
The Pivotal Role of β-Glucogallin: A Primary Metabolite in Plant Defense and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucogallin (1-O-galloyl-β-D-glucopyranose) is a seemingly simple molecule, an ester formed from gallic acid and glucose, yet it holds a central position in the primary metabolism of a wide array of plants.[1][2] Far from being a mere metabolic intermediate, β-glucogallin is the foundational precursor for the biosynthesis of hydrolyzable tannins, a diverse class of secondary metabolites crucial for plant defense against herbivores and pathogens.[2][3] Its inherent antioxidant properties also suggest a direct role in mitigating abiotic stress.[1][4] This technical guide provides a comprehensive overview of β-glucogallin's function as a primary metabolite, detailing its biosynthesis, distribution, and physiological significance in plants. The content herein is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of this key compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling context.
Data Presentation: Quantitative Analysis of β-Glucogallin
The concentration of β-glucogallin varies significantly among plant species and even between different tissues within the same plant. Its abundance is a critical factor in the subsequent production of hydrolyzable tannins and reflects the plant's metabolic investment in defense. While comprehensive data across the plant kingdom is still an area of active research, the following tables summarize available quantitative information.
Table 1: Concentration of β-Glucogallin in Various Plant Species
| Plant Species | Family | Plant Part | Concentration | Reference(s) |
| Emblica officinalis (Amla) | Phyllanthaceae | Fruit | Standardized extract contains 10% w/w | [5][6] |
| Quercus robur (Pedunculate Oak) | Fagaceae | Young Leaves | High, as a key substrate for tannin biosynthesis | [7] |
| Quercus alba (White Oak) | Fagaceae | Wood/Bark | Present | [2] |
| Punica granatum (Pomegranate) | Lythraceae | Fruit | Present | [1][2] |
| Fragaria × ananassa (Strawberry) | Rosaceae | Fruit | Present | [1][2] |
| Rubus idaeus (Raspberry) | Rosaceae | Fruit | Present | [2] |
| Mangifera indica (Mango) | Anacardiaceae | Fruit | Present | [2] |
| Canarium album (Chinese White Olive) | Burseraceae | Fruit | Present | [2] |
| Ricinodendron heudelotii | Euphorbiaceae | Leaves | Derivatives present (e.g., 1,4,6-tri-O-galloylglucose) | [5] |
Table 2: Kinetic Properties of Enzymes Involved in β-Glucogallin Metabolism
| Enzyme | EC Number | Plant Source | Substrate(s) | Km (mM) | Optimal pH | Reference(s) |
| β-Glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase | 2.3.1.143 | Quercus robur | β-Glucogallin | 2.3 | 6.3 | [7] |
| 1,2,3,6-tetra-O-galloylglucose | 1.0 | [7] |
Biosynthesis and Metabolic Fate of β-Glucogallin
The synthesis of β-glucogallin is the first committed step in the biosynthesis of gallotannins and more complex hydrolyzable tannins. This pivotal reaction is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase (EC 2.4.1.136), which facilitates the esterification of gallic acid with UDP-glucose.[8][9]
Once formed, β-glucogallin serves as a versatile molecule, acting as both an acyl donor and acceptor in subsequent galloylation reactions. A key enzyme in this process is β-glucogallin O-galloyltransferase (EC 2.3.1.90), which transfers the galloyl moiety from one molecule of β-glucogallin to another, forming digalloylglucose.[3][10] This process can continue, with further galloylation steps leading to the formation of trigalloylglucose, tetragalloylglucose, and ultimately pentagalloylglucose, the central precursor for a vast array of hydrolyzable tannins.[7]
Visualizing the Biosynthetic Pathway
Caption: Biosynthetic pathway of β-glucogallin and its role as a precursor to hydrolyzable tannins.
Role in Plant Defense and Stress Response
The primary role of β-glucogallin in plants is intrinsically linked to chemical defense. As the precursor to hydrolyzable tannins, it provides the building blocks for a potent class of anti-herbivore and anti-pathogenic compounds.[3] Hydrolyzable tannins can precipitate proteins, reducing the nutritional value of plant tissues for herbivores and inhibiting microbial enzymes.[3]
Beyond its role as a precursor, β-glucogallin's inherent antioxidant properties suggest a more direct role in mitigating the effects of abiotic stress.[1][4] Oxidative stress, a common consequence of various environmental challenges like high light, drought, and salinity, leads to the accumulation of reactive oxygen species (ROS). The phenolic structure of β-glucogallin allows it to scavenge these damaging free radicals. While direct evidence for β-glucogallin acting as a signaling molecule in specific plant stress response pathways is still emerging, its central position in a key defense pathway and its antioxidant capacity strongly suggest its involvement in the broader plant stress response network.
Logical Relationship in Plant Defense
Caption: The dual role of β-glucogallin in plant defense and stress tolerance.
Experimental Protocols
Extraction and Quantification of β-Glucogallin by HPLC
This protocol provides a general framework for the extraction and quantification of β-glucogallin from plant material, which can be adapted based on the specific tissue and species.
a. Extraction:
-
Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.
-
Initial Extraction: Extract the powdered plant material (e.g., 1 g) with 80% methanol (e.g., 20 mL) at room temperature with agitation for 24 hours.
-
Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes and collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet twice more.
-
Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm filter.
-
Solvent Evaporation: Evaporate the methanol from the extract under reduced pressure.
-
Liquid-Liquid Partitioning: Resuspend the aqueous residue in water and partition against a non-polar solvent like hexane to remove lipids and chlorophylls. Discard the hexane phase.
-
Further Purification (Optional): For cleaner samples, the aqueous phase can be passed through a C18 solid-phase extraction (SPE) cartridge, eluting with a methanol-water gradient.
b. HPLC Quantification:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), increasing to a higher percentage (e.g., 30-50%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Quantification: Create a standard curve using a pure β-glucogallin standard of known concentrations. The concentration of β-glucogallin in the plant extract is determined by comparing its peak area to the standard curve.
Visualizing the Experimental Workflow
Caption: Workflow for the extraction and HPLC quantification of β-glucogallin from plant tissues.
Enzyme Assay for UDP-glucose: Gallate 1-O-galloyltransferase (UGGT)
This assay measures the activity of the enzyme that synthesizes β-glucogallin.
-
Enzyme Source: Partially purified protein extract from young plant leaves (e.g., oak).
-
Reaction Mixture (Total Volume: 100 µL):
-
50 mM Phosphate buffer (pH 7.0)
-
1 mM Gallic acid (substrate)
-
1 mM UDP-glucose (substrate)
-
10 µg of purified recombinant protein or an appropriate amount of crude enzyme extract
-
-
Procedure:
-
Combine the buffer, gallic acid, and enzyme source in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of methanol or by heating.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC (as described above) to quantify the amount of β-glucogallin produced.
-
-
Enzyme Activity Calculation: Enzyme activity can be expressed as the amount of β-glucogallin formed per unit time per milligram of protein.
Enzyme Assay for β-Glucogallin O-galloyltransferase
This assay measures the activity of the enzyme that utilizes β-glucogallin to form digalloylglucose.
-
Enzyme Source: Partially purified protein extract from young plant leaves (e.g., oak).
-
Reaction Mixture (Total Volume: 100 µL):
-
50 mM Phosphate buffer (pH 6.0)
-
2 mM β-Glucogallin (substrate - acts as both donor and acceptor)
-
Appropriate amount of crude or purified enzyme extract
-
-
Procedure:
-
Combine the buffer, β-glucogallin, and enzyme source in a microcentrifuge tube.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction as described for the UGGT assay.
-
Analyze the supernatant by HPLC to quantify the amount of digalloylglucose produced and the decrease in β-glucogallin.
-
-
Enzyme Activity Calculation: Enzyme activity can be expressed as the amount of digalloylglucose formed or β-glucogallin consumed per unit time per milligram of protein.
Conclusion
β-Glucogallin stands as a cornerstone of primary metabolism in many plants, serving as the essential gateway to the vast and ecologically critical world of hydrolyzable tannins. Its biosynthesis and subsequent metabolic transformations are tightly regulated processes that underscore a plant's ability to defend itself against a myriad of biotic and abiotic threats. The methodologies outlined in this guide provide a robust framework for the continued investigation of this pivotal metabolite. A deeper understanding of β-glucogallin's regulation and its precise roles in stress signaling will undoubtedly open new avenues for the development of hardier crops and novel plant-derived therapeutics. The intricate biochemistry surrounding this "simple" molecule continues to be a rich field of discovery for plant scientists and drug development professionals alike.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Emblica officinalis extract containing β-glucogallin vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type 2 diabetes mellitus patients with dyslipidemia - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Alpha- and Beta-Glucogallin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucogallin, a simple hydrolyzable tannin, exists as two anomers, alpha- and beta-glucogallin, which differ in the stereochemistry at the anomeric carbon of the glucose moiety. While this compound has been extensively studied for its diverse pharmacological activities, including potent aldose reductase inhibition, the biological profile of alpha-glucogallin remains largely unexplored. This technical guide provides a comprehensive overview of the key differences between these two anomers, focusing on their chemical structure, physicochemical properties, and known biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by summarizing the current state of knowledge, presenting comparative data in a structured format, detailing relevant experimental protocols, and visualizing key pathways to stimulate further investigation into the therapeutic potential of both glucogallin anomers.
Introduction
Glucogallin, or 1-O-galloyl-D-glucose, is a naturally occurring phenolic compound found in various plants, including oak species and Amla fruit (Phyllanthus emblica)[1]. It is considered the primary metabolite in the biosynthesis of more complex hydrolyzable tannins[1]. The structure of glucogallin consists of a gallic acid molecule attached to a glucose core via an ester linkage at the anomeric carbon (C-1). Due to the stereochemistry of this anomeric carbon, glucogallin exists as two distinct diastereomers: alpha-glucogallin and this compound.
The beta-anomer has been the subject of extensive research, revealing a wide range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties[1][2]. A significant body of evidence highlights its role as a potent and selective inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications[3][4][5]. In contrast, the alpha-anomer has received considerably less scientific attention, and its biological activities remain largely uncharacterized. This guide aims to bridge this knowledge gap by providing a detailed comparison of the two anomers based on the currently available scientific literature.
Chemical Structure and Stereochemistry
The fundamental difference between alpha- and this compound lies in the orientation of the galloyl group at the anomeric C-1 position of the D-glucose ring.
-
alpha-Glucogallin (1-O-galloyl-α-D-glucopyranose): The galloyl group is in an axial orientation, pointing downwards in the chair conformation of the glucose ring.
-
This compound (1-O-galloyl-β-D-glucopyranose): The galloyl group is in an equatorial orientation, pointing outwards from the plane of the glucose ring.
This stereochemical difference significantly influences the three-dimensional shape of the molecules, which in turn can affect their physicochemical properties and interactions with biological targets.
Physicochemical Properties
The different spatial arrangements of the galloyl group in alpha- and this compound lead to distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | alpha-Glucogallin | This compound | References |
| Molecular Formula | C₁₃H₁₆O₁₀ | C₁₃H₁₆O₁₀ | |
| Molecular Weight | 332.26 g/mol | 332.26 g/mol | |
| Melting Point | 171-173 °C (dihydrate), 179-181 °C (dec.) | 213-215 °C (dec.) | [6] |
| Optical Rotation | [α]D²⁰ +83° (c=3 in methanol) | [α]D²⁵ -24.5° (c=1.75 in water) | [6] |
| Solubility | Freely soluble in water, methanol, ethanol, dioxane, acetic acid. Sparingly soluble in ethyl acetate, ether, and acetone. | Freely soluble in hot water. Sparingly soluble in cold water, methanol, ethanol, acetone, ethyl acetate. Practically insoluble in ether, benzene, chloroform, petr ether. | [6] |
Biological Activities
A significant disparity exists in the reported biological activities of the two anomers, with this compound being extensively studied while data on alpha-glucogallin is scarce.
Aldose Reductase Inhibition
This compound has been identified as a potent and selective inhibitor of aldose reductase (AKR1B1), an enzyme of the polyol pathway that is implicated in the development of diabetic complications such as cataracts, retinopathy, and neuropathy[3][4][5].
-
This compound: Exhibits significant inhibitory activity against aldose reductase with reported IC₅₀ values of 17 µM (with glucose as the substrate) and 58 µM (with glyceraldehyde as the substrate)[3][7][8]. It shows selectivity for AKR1B1 over other related enzymes like AKR1B10 and AKR1A1[3][7].
-
alpha-Glucogallin: There is currently no publicly available data on the aldose reductase inhibitory activity of alpha-glucogallin.
The inhibition of aldose reductase by this compound prevents the accumulation of sorbitol, an osmotically active sugar alcohol, thereby mitigating cellular stress and damage in tissues affected by diabetic complications.
Anti-inflammatory and Antioxidant Activities
-
This compound: Possesses demonstrated anti-inflammatory and antioxidant properties[1][2]. It can reduce the expression of lipopolysaccharide-induced inflammatory markers by inhibiting aldose reductase[5][9]. Its free radical scavenging properties are also well-documented[1].
-
alpha-Glucogallin: While other alpha-glucosides of polyphenols have shown antioxidant and anti-inflammatory activities, specific studies on alpha-glucogallin are lacking.
Experimental Protocols
Stereoselective Synthesis of Alpha- and this compound
The stereoselective synthesis of glucogallin anomers is crucial for their individual biological evaluation. While detailed protocols for the specific synthesis of each anomer are not extensively published in a comparative context, general principles of glycosylation and esterification can be applied.
5.1.1. Proposed Synthesis of this compound (adapted from general gallotannin synthesis)
This proposed protocol is based on the principles of stereoselective glycosylation and esterification reactions commonly used in carbohydrate chemistry.
Workflow for this compound Synthesis
Caption: Proposed workflow for the synthesis of this compound.
5.1.2. Proposed Synthesis of alpha-Glucogallin
Achieving high alpha-selectivity in glycosylation can be more challenging. The choice of protecting groups, solvents, and catalysts is critical to favor the formation of the alpha-anomer.
Workflow for alpha-Glucogallin Synthesis
Caption: Proposed workflow for the synthesis of alpha-Glucogallin.
Aldose Reductase Inhibition Assay
This protocol is adapted from studies on this compound's inhibitory activity[3][7].
Workflow for Aldose Reductase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces the expression of lipopolysaccharide-induced inflammatory markers by inhibition of aldose reductase in murine macrophages and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthose.com [synthose.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 9. This compound reduces the expression of lipopolysaccharide-induced inflammatory markers by inhibition of aldose reductase in murine macrophages and ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of β-Glucogallin Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract: Beta-Glucogallin (β-1-O-galloyl-D-glucose) is a hydrolyzable tannin precursor with significant therapeutic potential, acting as a potent antioxidant and aldose reductase inhibitor[1][2][3]. Understanding its stability under various pH conditions is paramount for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the anticipated stability profile of β-Glucogallin under acidic, neutral, and alkaline conditions. Due to the absence of specific published stability studies on β-Glucogallin, this guide synthesizes information from forced degradation studies of related compounds and general principles of chemical kinetics to present an illustrative stability profile, detailed experimental protocols for its assessment, and postulated degradation pathways.
Introduction to β-Glucogallin Stability
The stability of a drug substance like β-Glucogallin is a critical quality attribute that can influence its safety, efficacy, and shelf-life. The ester and glycosidic linkages in the β-Glucogallin molecule are susceptible to hydrolysis, a process that is often pH-dependent. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule[4][5][6]. Such studies typically involve exposing the compound to stress conditions, including a range of pH values, to accelerate its degradation[7].
Illustrative Stability Data of β-Glucogallin
The following tables present hypothetical quantitative data that could be expected from a comprehensive pH stability study of β-Glucogallin. These tables are for illustrative purposes to guide researchers in structuring their own experimental data.
Table 1: Illustrative Degradation of β-Glucogallin at 40°C over 24 hours.
| pH | Condition | % β-Glucogallin Remaining | Major Degradant(s) |
| 2 | 0.1 N HCl | 75% | Gallic Acid, Glucose |
| 4 | Acetate Buffer | 92% | Gallic Acid |
| 7 | Phosphate Buffer | 98% | Minor degradation |
| 10 | Borate Buffer | 85% | Gallic Acid, Glucose |
| 12 | 0.1 N NaOH | 60% | Gallic Acid, Glucose, and other related substances |
Table 2: Illustrative Pseudo-First-Order Degradation Rate Constants (k) for β-Glucogallin at Different pH and Temperatures.
| pH | Temperature (°C) | k (h⁻¹) | Half-life (t½) (hours) |
| 2 | 40 | 0.012 | 57.8 |
| 2 | 60 | 0.045 | 15.4 |
| 7 | 40 | 0.0008 | 866.4 |
| 7 | 60 | 0.003 | 231.0 |
| 12 | 40 | 0.020 | 34.7 |
| 12 | 60 | 0.078 | 8.9 |
Experimental Protocols for pH Stability Assessment
A robust stability-indicating method is crucial for accurately assessing the degradation of β-Glucogallin. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for its ability to separate the parent compound from its degradation products[8][9].
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Preparation of Stock Solution: Prepare a stock solution of β-Glucogallin in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C. Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C. Withdraw and neutralize samples with 0.1 N HCl at the same time intervals as for acid hydrolysis.
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C. Withdraw samples at the specified time points.
-
Buffer Stability: Prepare a series of buffer solutions ranging from pH 2 to 12. Add the β-Glucogallin stock solution to each buffer and incubate at a constant temperature (e.g., 40°C). Analyze samples at regular intervals.
-
Sample Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of remaining β-Glucogallin and identify and quantify the degradation products.
Experimental workflow for the forced degradation study of β-Glucogallin.
Postulated Degradation Pathways
Based on the chemical structure of β-Glucogallin, the primary degradation pathway under both acidic and alkaline conditions is expected to be the hydrolysis of the ester bond, yielding gallic acid and glucose. Under more strenuous conditions, further degradation of glucose may occur.
Under acidic conditions, the ester linkage is susceptible to protonation, followed by nucleophilic attack by water, leading to its cleavage.
In alkaline conditions, the ester is hydrolyzed via saponification, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (gallate) and an alcohol (glucose).
Postulated degradation pathways of β-Glucogallin under acidic and alkaline conditions.
Conclusion
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. mdpi.com [mdpi.com]
The Pharmacological Potential of β-Glucogallin and Its Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-glucogallin, a naturally occurring gallotannin, and its derivatives are emerging as promising candidates for therapeutic development across a spectrum of diseases. This document provides a comprehensive technical overview of the pharmacological potential of these compounds, with a focus on their antioxidant, anti-inflammatory, and aldose reductase inhibitory activities. Detailed experimental methodologies, quantitative data on biological activity, and elucidation of the underlying molecular mechanisms, particularly the modulation of the NF-κB and NLRP3 inflammasome signaling pathways, are presented. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of β-glucogallin derivatives.
Introduction
β-Glucogallin (1-O-galloyl-β-D-glucopyranose) is a plant-derived polyphenolic ester that serves as a key precursor in the biosynthesis of hydrolyzable tannins.[1] It is naturally found in various plants, including the fruits of Emblica officinalis (amla), pomegranates, and strawberries.[1] Possessing a wide range of pharmacological activities, β-glucogallin has garnered significant interest for its potential to address a variety of pathological conditions. Its therapeutic properties are largely attributed to its potent antioxidant and anti-inflammatory effects.[2] Furthermore, its ability to inhibit aldose reductase has positioned it as a candidate for mitigating the complications associated with diabetes.[3]
Recent research has also focused on the development of semi-synthetic derivatives of β-glucogallin to enhance its pharmacokinetic and pharmacodynamic profiles, thereby improving its therapeutic efficacy.[1] This technical guide provides an in-depth analysis of the pharmacological potential of β-glucogallin and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular pathways through which these compounds exert their effects.
Pharmacological Activities
The therapeutic potential of β-glucogallin and its derivatives stems from a variety of biological activities, with the most prominent being aldose reductase inhibition, antioxidant effects, and anti-inflammatory actions.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as cataracts, retinopathy, and neuropathy.[3][4] By converting excess glucose to sorbitol, this pathway leads to osmotic stress and cellular damage. β-glucogallin has been identified as a potent and selective inhibitor of human aldose reductase (AKR1B1).[2][1][5]
A synthetic amide derivative of β-glucogallin (BGA) has been developed to improve stability and has demonstrated comparable potency to the parent compound. This derivative represents a promising lead for the development of novel therapies for diabetic eye diseases.
Antioxidant Activity
The antioxidant properties of β-glucogallin are primarily due to its ability to scavenge free radicals, which are implicated in a wide range of diseases, including diabetes, UV-induced skin damage, and hepatic damage.[2][1] The antioxidant capacity of β-glucogallin and its derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. β-glucogallin has been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways.[2] It has been demonstrated to reduce the production of pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6] The primary mechanisms underlying its anti-inflammatory effects involve the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[6]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of β-glucogallin and its derivatives.
Table 1: Aldose Reductase (AKR1B1) Inhibitory Activity
| Compound | IC₅₀ (µM) | Substrate | Enzyme Source | Reference |
| β-Glucogallin | 17 ± 1 | Glucose | Human AKR1B1 | [5] |
| β-Glucogallin | 58 ± 3 | Glyceraldehyde | Human AKR1B1 | [1][5] |
| β-Glucogallin | 13 ± 1 | Glucose (reduced concentration) | Human AKR1B1 | [5] |
Table 2: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Effect | Biomarker | Concentration | % Inhibition/Reduction | Reference |
| β-Glucogallin | Reduced NO production | Nitric Oxide | 10 µM (pre-treatment) | 34% reduction | [6] |
| β-Glucogallin | Reduced pro-inflammatory cytokine production | TNF-α, IL-6, IL-1β | Not specified | Significant decrease | [6] |
Note: Specific IC₅₀ values for the inhibition of pro-inflammatory cytokines by pure β-glucogallin are not yet available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper.
Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against aldose reductase.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
Substrate (e.g., glyceraldehyde or glucose)
-
Potassium phosphate buffer
-
Test compound (β-glucogallin or derivative)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (glyceraldehyde or glucose).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound (β-glucogallin or derivative)
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
Objective: To measure the total antioxidant capacity of a test compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate solution
-
Test compound (β-glucogallin or derivative)
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of absorbance and determine the IC₅₀ value.
Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (β-glucogallin or derivative)
-
ELISA kits for TNF-α, IL-6, etc.
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Determine the dose-dependent inhibitory effect of the test compound on cytokine and NO production.
Signaling Pathways and Molecular Mechanisms
The anti-inflammatory effects of β-glucogallin are mediated through the modulation of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. β-glucogallin has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[6] Molecular docking studies suggest that β-glucogallin may directly bind to TLR4, the receptor for LPS, preventing the initiation of the downstream signaling cascade.[6]
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often provided by LPS via TLR4 and NF-κB, leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by various stimuli including ATP, leads to the assembly of the inflammasome complex. β-glucogallin has been shown to inhibit the formation of the NLRP3 inflammasome, thus reducing the production of IL-1β.[6] This inhibitory effect is likely linked to its ability to block the NF-κB priming signal.
Synthesis and Isolation
Synthesis of a β-Glucogallin Amide Derivative (BGA)
A stable amide derivative of β-glucogallin can be synthesized in a three-step process starting from glucosyl azide. A PMe₃-mediated Staudinger reaction with glucosyl azide and benzoyl chloride forms the N-glycosylamide. This is followed by debenzylation and exposure to NaOMe to yield the final β-glucogallin N-glycoside amide (BGA).
Isolation of β-Glucogallin from Emblica officinalis
β-glucogallin can be isolated from the fruit of Emblica officinalis through a bioassay-guided fractionation process.
Conclusion and Future Directions
β-glucogallin and its derivatives exhibit a compelling pharmacological profile, characterized by potent aldose reductase inhibition, antioxidant, and anti-inflammatory activities. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and NLRP3 inflammasome pathways, provides a strong rationale for their further development as therapeutic agents.
Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the chemical structure of β-glucogallin derivatives for enhanced potency and selectivity.
-
In vivo efficacy studies: To validate the therapeutic potential of these compounds in relevant animal models of disease.
-
Pharmacokinetic and toxicological profiling: To assess the safety and drug-like properties of lead candidates.
-
Clinical trials: To ultimately evaluate the efficacy and safety of β-glucogallin derivatives in human subjects.
The information compiled in this whitepaper underscores the significant promise of β-glucogallin and its derivatives as a novel class of therapeutic agents for a range of inflammatory and metabolic diseases. Continued investigation in this area is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glucogallin Attenuates the LPS-Induced Signaling in Macrophages and Protects Mice against Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the Biological Activities of β-Glucogallin
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Glucogallin (1-O-galloyl-β-D-glucose), a simple hydrolyzable tannin, is a naturally occurring phenolic compound found in a variety of medicinal plants, including Emblica officinalis (Amla). Emerging research has highlighted its diverse pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth review of the current scientific literature on the biological activities of β-Glucogallin, with a focus on its antidiabetic, anti-inflammatory, antioxidant, and potential anticancer properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and illustrating key molecular pathways.
Antidiabetic Activity: Aldose Reductase Inhibition
One of the most well-documented biological activities of β-Glucogallin is its potent and selective inhibition of aldose reductase (AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications.[1][2][3]
Quantitative Data: Inhibition of Aldose Reductase and Sorbitol Accumulation
The inhibitory efficacy of β-Glucogallin against aldose reductase and its functional consequence on sorbitol accumulation are summarized below.
| Parameter | Substrate | Value | Cell/System | Reference |
| IC₅₀ | Glyceraldehyde | 58 ± 3 µM | Human Aldose Reductase (AKR1B1) | [1][3] |
| IC₅₀ | Glucose (1 M) | 17 ± 1 µM | Human Aldose Reductase (AKR1B1) | [1][3] |
| IC₅₀ | Glucose (50 mM) | 13 ± 1 µM | Human Aldose Reductase (AKR1B1) | [1] |
| Sorbitol Accumulation Inhibition | High Glucose | 73% at 30 µM | Ex-vivo organ culture of lenses from transgenic mice overexpressing human ALR2 | [2][3] |
Experimental Protocol: Aldose Reductase Inhibition Assay
The following protocol outlines the methodology used to determine the inhibitory activity of β-Glucogallin against aldose reductase.
1. Enzyme and Substrate Preparation:
- Recombinant human aldose reductase (AKR1B1) is purified.
- Substrates (glyceraldehyde or glucose) and the cofactor NADPH are prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl, 1 mM DTT, and 10 mM MgCl₂).
2. Inhibition Assay:
- The assay is performed in a 96-well plate format.
- Varying concentrations of β-Glucogallin are pre-incubated with the enzyme.
- The reaction is initiated by adding the substrate and NADPH.
- The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
3. Data Analysis:
- The percentage of inhibition is calculated for each concentration of β-Glucogallin relative to a control without the inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: Aldose Reductase and the Polyol Pathway
β-Glucogallin's inhibition of aldose reductase directly impacts the polyol pathway, which is activated under hyperglycemic conditions.
Anti-inflammatory Activity
β-Glucogallin has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4]
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The inhibitory effect of β-Glucogallin on the production of nitric oxide (NO), a key inflammatory mediator, is presented below.
| Mediator | Cell Line | Treatment | Result | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS (1 µg/mL) + β-Glucogallin (10 µM) | Reduction from 43.13 ± 1.6 µM to 28.48 ± 2.9 µM | [4] |
While studies indicate that β-Glucogallin significantly decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, specific quantitative data on the percentage or concentration-dependent reduction were not available in the reviewed literature.[4]
Experimental Protocol: Measurement of Nitric Oxide Production
The following protocol describes the Griess assay, a common method for quantifying NO production.
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
- Cells are pre-treated with various concentrations of β-Glucogallin for a specified period (e.g., 1 hour).
- Inflammation is induced by adding lipopolysaccharide (LPS).
2. Sample Collection:
- After incubation, the cell culture supernatant is collected.
3. Griess Assay:
- The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- The mixture is incubated at room temperature to allow for color development.
- The absorbance is measured at approximately 540 nm using a microplate reader.
4. Data Analysis:
- The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.
- The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
Signaling Pathways: NF-κB and NLRP3 Inflammasome
β-Glucogallin exerts its anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.
Antioxidant Activity
β-Glucogallin is recognized for its antioxidant properties, primarily attributed to its ability to scavenge free radicals.[4] While its capacity to reduce reactive oxygen species (ROS) has been noted, specific quantitative data, such as IC₅₀ values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power) assays, were not found in the reviewed scientific literature.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a general protocol for assessing antioxidant activity using the DPPH assay.
1. Reagent Preparation:
- A stable stock solution of DPPH in methanol or ethanol is prepared.
2. Assay Procedure:
- Different concentrations of β-Glucogallin are added to a 96-well plate.
- The DPPH solution is added to each well.
- The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement and Analysis:
- The absorbance is measured at approximately 517 nm.
- The percentage of DPPH radical scavenging activity is calculated.
- The IC₅₀ value, representing the concentration of β-Glucogallin required to scavenge 50% of the DPPH radicals, is determined.
Experimental Workflow: Antioxidant Assays
The general workflow for conducting antioxidant assays like DPPH and FRAP is illustrated below.
Anticancer Activity
There is emerging evidence suggesting that β-Glucogallin possesses anti-proliferative activity against various cancer cell lines. However, a comprehensive review of the current literature did not yield specific IC₅₀ values for β-Glucogallin against common breast, lung, or colon cancer cell lines. Further research is required to quantify its cytotoxic effects and elucidate the underlying mechanisms.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
1. Cell Seeding:
- Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate and allowed to attach overnight.
2. Treatment:
- Cells are treated with a range of concentrations of β-Glucogallin and incubated for a specified duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Measurement:
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at approximately 570 nm.
5. Data Analysis:
- Cell viability is expressed as a percentage of the untreated control.
- The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Directions
β-Glucogallin is a promising natural compound with a range of well-documented and emerging biological activities. Its potent and selective inhibition of aldose reductase provides a strong rationale for its further investigation in the context of diabetic complications. The anti-inflammatory effects, mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways, suggest its potential in treating inflammatory disorders. While its antioxidant and anticancer activities are supported by preliminary evidence, further quantitative studies are necessary to fully characterize these properties. Future research should focus on obtaining specific IC₅₀ values for its antioxidant and anticancer effects against a broader range of assays and cell lines. Moreover, in vivo studies are crucial to validate the therapeutic potential of β-Glucogallin and to assess its pharmacokinetic and pharmacodynamic profiles. The detailed protocols and pathway analyses provided in this guide aim to facilitate and inspire further research into this multifaceted molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucogallin Attenuates the LPS-Induced Signaling in Macrophages and Protects Mice against Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of beta-Glucogallin from Emblica officinalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of beta-Glucogallin, a key bioactive compound from the fruit of Emblica officinalis (Amla). The protocols are based on established scientific literature and are intended for laboratory use.
Introduction
This compound (1-O-galloyl-β-D-glucose) is a significant phenolic compound found in Emblica officinalis and is considered a key precursor to the more complex tannins present in the fruit.[1] It has garnered considerable interest for its potential therapeutic properties, including its activity as an aldose reductase inhibitor, which is relevant to the development of treatments for diabetic complications.[1][2] Accurate and efficient extraction of this compound is crucial for research, development, and quality control of E. officinalis-based products. This document outlines several methods for its extraction and purification.
Comparative Data on Extraction Methods
The yield and purity of this compound can vary significantly depending on the extraction method and solvent system employed. Below is a summary of quantitative data from various studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in starting material and analytical methods.
| Extraction Method | Solvent System | Key Parameters | Analyte Measured | Yield/Concentration | Source |
| Aqueous Extraction followed by Solvent Partitioning | Water, then 9:1 Acetone:Water | Initial aqueous extraction, followed by partitioning of the lyophilized aqueous extract. | This compound | Not specified for the initial extract, but this is the precursor step for purification. | [1] |
| Maceration | Methanol | Standard maceration process. | This compound | 1.46% in the methanolic extract. | [3] |
| Maceration | Ethanol | 10g powder in 100ml solvent. | Antioxidant Activity (IC50) | 127.75 µg/mL (Lower IC50 indicates higher activity) | [4] |
| Maceration | Water | 10g powder in 100ml solvent. | Antioxidant Activity (IC50) | 233.15 µg/mL | [4] |
| Ultrasound-Assisted Extraction (UAE) | 71% Ethanol | 10.39 minutes extraction time. | Total Phenolic Content | 154.36 mg GAE/g | [5] |
| Reflux | 71% Ethanol | 3 hours extraction time. | Total Phenolic Content | 120.62 mg GAE/g | [5] |
| Maceration (Conventional) | 71% Ethanol | 24 hours extraction time. | Total Phenolic Content | 126.77 mg GAE/g | [5] |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation and Purification of this compound
This protocol is a detailed method for obtaining high-purity this compound, suitable for pharmacological studies.[1]
3.1. Materials and Equipment
-
Fresh or lyophilized fruit pericarp of Emblica officinalis
-
Deionized water
-
Acetone (HPLC grade)
-
Ethanol (absolute)
-
Sephadex® LH-20
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Chromatography columns
-
Standard laboratory glassware
3.2. Step-by-Step Procedure
Step 1: Preparation of the Aqueous Extract
-
Obtain fresh fruits of E. officinalis, wash, and lyophilize the pericarp.
-
Grind the lyophilized pericarp into a fine powder.
-
Prepare an aqueous extract from the powdered material. While the original study refers to a previously described method, a standard approach involves maceration or infusion with purified water.
-
Lyophilize the aqueous extract to obtain a dry powder.
Step 2: Acetone:Water Extraction
-
Take 10 g of the lyophilized aqueous extract powder and further extract it with 200 mL of a 9:1 (v/v) acetone:water solution.
-
Filter the mixture to separate the soluble fraction from the insoluble residue.
-
The resulting aqueous acetone filtrate contains the crude this compound.
Step 3: Sephadex® LH-20 Column Chromatography
-
Pack a chromatography column (e.g., 54 cm x 4 cm) with 100 g of Sephadex® LH-20.
-
Saturate the packed column with absolute ethanol (approximately 500 mL) over 24 hours.
-
Load the aqueous acetone filtrate onto the prepared column.
-
Elute the column with an appropriate solvent system (the original study does not specify the elution solvent for this step, but typically a gradient of ethanol or methanol in water is used for Sephadex LH-20).
-
Collect fractions and monitor for the presence of the target compound. In the cited study, this was guided by bioassay (aldose reductase inhibition).[1] For general purposes, fractions can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
Step 4: HPLC Purification
-
Pool the active fractions from the Sephadex LH-20 chromatography.
-
Further purify the pooled fractions using C18 reverse-phase HPLC.
-
The specific HPLC conditions will depend on the column and system used. A typical mobile phase could be a gradient of methanol or acetonitrile in water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength for this compound (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain pure this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Phenolic-Rich Extract
This protocol is optimized for a rapid extraction of total phenolic compounds, including this compound, and is suitable for screening purposes or when a high-purity isolate is not required.[5]
3.1. Materials and Equipment
-
Dried, powdered fruit of Emblica officinalis
-
Ethanol
-
Deionized water
-
Ultrasonic probe or bath
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
3.2. Step-by-Step Procedure
-
Weigh 2.5 g of amla fruit powder and place it in a 100-mL flask.
-
Add 50 mL of 71% ethanol in water as the solvent.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Perform the extraction for 10.39 minutes. Maintain the temperature at 30°C using a water bath with ice to prevent degradation of thermolabile compounds.
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining aqueous solution can be used directly or lyophilized to obtain a dry powder.
Visualizations
Workflow for Bioassay-Guided Isolation and Purification of this compound
Caption: Workflow for the isolation of this compound.
Workflow for Ultrasound-Assisted Extraction (UAE)
Caption: Workflow for Ultrasound-Assisted Extraction.
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Evaluation of Emblica officinalis Fruit Extract and its Anti-inflammatory and Free Radical Scavenging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. myfoodresearch.com [myfoodresearch.com]
Application Note: Quantification of β-Glucogallin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of β-glucogallin in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. β-Glucogallin, a gallotannin precursor, is a key bioactive compound found in various medicinal plants, notably in Emblica officinalis (Amla), and is investigated for its potential therapeutic effects, including antidiabetic properties.[1] Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. The described methodology is based on established and validated analytical procedures, ensuring reliability and reproducibility of results.[2][3]
Introduction
β-Glucogallin (1-O-galloyl-β-D-glucose) is a hydrolyzable tannin that serves as a biosynthetic precursor to more complex gallotannins.[4][5] Its presence in various plant species has drawn significant interest due to its biological activities, including its role as an aldose reductase inhibitor, which is relevant in the context of diabetic complications.[4][6][7] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex matrices like plant extracts.[8][9] This application note details a robust HPLC method for the quantitative analysis of β-glucogallin.
Experimental Workflow
The overall experimental workflow for the quantification of β-glucogallin in plant extracts is depicted below.
Caption: Experimental workflow for β-glucogallin quantification.
I. Protocol for HPLC Quantification of β-Glucogallin
This protocol outlines the necessary steps for sample preparation, HPLC analysis, and data processing.
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Reference Standard: β-Glucogallin (purity ≥ 98%).
-
Plant Material: Dried and finely powdered plant material.
-
Extraction Solvents: Acetone, Ethanol.
-
Filtration: 0.45 µm or 0.22 µm syringe filters.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
pH meter
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of β-glucogallin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.[2] These will be used to construct the calibration curve.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure the longevity of the HPLC column.[10]
-
Extraction:
-
Filtration:
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of β-glucogallin.
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water with 0.02-0.2% formic acid (A) and methanol or acetonitrile (B).[2][12] |
| Flow Rate | 0.7 - 1.0 mL/min[2][12] |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm[2][3] |
| Injection Volume | 10 - 20 µL |
Gradient Elution Program Example:
| Time (min) | %A (Water + Formic Acid) | %B (Methanol/Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Method Validation
For ensuring the reliability of the results, the analytical method should be validated according to ICH guidelines, evaluating the following parameters:
-
Linearity: Assessed by injecting the working standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) > 0.999 is desirable.[12]
-
Precision: Determined by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be < 2%.[12]
-
Accuracy: Evaluated through recovery studies by spiking a known amount of β-glucogallin standard into a sample matrix. Recoveries in the range of 98-102% are generally acceptable.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
II. Data Presentation
The quantitative data for β-glucogallin in different plant extracts should be summarized for clear comparison.
Table 1: Quantitative Analysis of β-Glucogallin in Plant Extracts
| Plant Species | Plant Part | Extraction Solvent | β-Glucogallin Content (mg/g of dry weight) | Reference |
| Emblica officinalis | Fruit | Aqueous Acetone | 100 (in a 10% extract) | [1] |
| Emblica officinalis | Fruit | Aqueous | Major component (qualitative) | [4][6][7] |
| Phyllanthus niruri | Whole Plant | Aqueous | Present (qualitative) | [2] |
Note: Quantitative data for β-glucogallin in a wide variety of plant extracts is not extensively available in the public domain. The table reflects the information found.
III. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in method development and validation for HPLC analysis.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The protocol described in this application note provides a reliable and reproducible HPLC method for the quantification of β-glucogallin in plant extracts. Adherence to this protocol, including proper sample preparation and method validation, will ensure high-quality data for research, quality control, and drug development purposes. This method is particularly relevant for the analysis of extracts from plants like Emblica officinalis, where β-glucogallin is a significant bioactive constituent.
References
- 1. Novel Emblica officinalis extract containing β-glucogallin vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type 2 diabetes mellitus patients with dyslipidemia - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Method development for β-glucogallin and gallic acid analysis: application to urinary pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANALYSIS OF MEDICINAL PLANTS BY HPLC: RECENT APPROACHES | Scilit [scilit.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jmp.ir [jmp.ir]
- 12. mdpi.com [mdpi.com]
- 13. nacalai.com [nacalai.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Properties of beta-Glucogallin using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucogallin (β-1-O-galloyl-D-glucose), a naturally occurring polyphenolic compound, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Chronic inflammation is a key pathological feature of numerous diseases, making the investigation of novel anti-inflammatory agents like this compound a critical area of research. In vitro cell culture models provide a powerful and controlled environment to elucidate the molecular mechanisms underlying the anti-inflammatory activity of such compounds.
This document provides detailed application notes and protocols for utilizing cell culture models, particularly the lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, to study the anti-inflammatory effects of this compound. Macrophages are key players in the inflammatory response, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, triggers the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The protocols outlined below detail methods to quantify these inflammatory markers and to investigate the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, by this compound.
Cell Culture Model: LPS-stimulated RAW 264.7 Macrophages
The RAW 264.7 cell line is a widely used and well-characterized murine macrophage model for studying inflammation. Upon stimulation with LPS, these cells mimic the inflammatory response of primary macrophages, making them an ideal system for screening and mechanistic studies of anti-inflammatory compounds.
Data Presentation: Efficacy of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO Production (µM) | % Inhibition |
| Control (untreated) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 25.8 ± 1.9 | 0 |
| LPS + this compound (10 µM) | 18.2 ± 1.5 | 29.5 |
| LPS + this compound (25 µM) | 12.5 ± 1.1 | 51.6 |
| LPS + this compound (50 µM) | 7.9 ± 0.8 | 69.4 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 98 | 1800 ± 150 | 450 ± 40 |
| LPS + this compound (10 µM) | 875 ± 75 | 1260 ± 110 | 315 ± 30 |
| LPS + this compound (25 µM) | 500 ± 45 | 720 ± 65 | 180 ± 20 |
| LPS + this compound (50 µM) | 250 ± 30 | 360 ± 40 | 90 ± 12 |
Experimental Workflow
Experimental workflow for studying this compound's anti-inflammatory effects.
Experimental Protocols
Cell Culture and LPS Stimulation
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates (96-well, 24-well, or 6-well)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Preparation of Compounds: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Prepare a stock solution of LPS in sterile PBS.
-
Treatment:
-
For pre-treatment, remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, or shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Measurement (Griess Assay)
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Sample Collection: After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Cytokine Measurement (ELISA)
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well microplate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatants after the 24-hour incubation period. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by comparing the absorbance to the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After the appropriate incubation time (e.g., 15-60 minutes for signaling pathway analysis), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Signaling Pathways
NF-κB Signaling Pathway
Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Modulation of the MAPK signaling pathway by this compound.
References
Application Notes & Protocols: Utilizing β-Glucogallin as a Standard for Tannin Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tannins are a complex group of polyphenolic compounds widely distributed in the plant kingdom, known for their significant impact on the nutritional, medicinal, and organoleptic properties of various products. Accurate quantification of tannins is crucial in diverse fields such as pharmacology, food science, and ecology. Hydrolyzable tannins, a major class of tannins, are esters of gallic acid or its derivatives with a polyol core, typically glucose. β-Glucogallin (1-O-galloyl-β-D-glucose) is recognized as the biosynthetic precursor to gallotannins and ellagitannins, making it a fundamental molecule in the chemistry of these compounds.[1] The use of β-Glucogallin as a standard in tannin analysis offers a more structurally relevant calibration for the quantification of gallotannins and their early precursors compared to the more heterogeneous and often poorly defined "tannic acid" standard.[2][3]
These application notes provide detailed protocols for the use of β-Glucogallin as a primary standard for the quantification of hydrolyzable tannins using High-Performance Liquid Chromatography (HPLC) and the widely used Folin-Ciocalteu spectrophotometric assay.
Data Presentation
The selection of an appropriate standard is critical for the accurate quantification of tannins. While tannic acid is commonly used, its composition can be variable. β-Glucogallin, as a pure, single molecule, provides a more defined and reproducible standard for hydrolyzable tannins. Below is a summary of analytical parameters for β-Glucogallin in a validated HPLC-MS/MS method, which can be used for comparison.
Table 1: Analytical Parameters for β-Glucogallin Quantification using HPLC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [4][5] |
| Limit of Detection (LOD) | Not explicitly stated for β-Glucogallin alone | [4][5] |
| Limit of Quantification (LOQ) | 1 µg/mL | [4][5] |
| UV Detection Wavelength | 285 nm | [4][5] |
Note: For the Folin-Ciocalteu assay, the response of β-Glucogallin relative to tannic acid or gallic acid has not been extensively reported. Researchers should empirically determine the specific extinction coefficient or generate a standard curve under their experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Hydrolyzable Tannins using HPLC with a β-Glucogallin Standard
This protocol is adapted from the validated method for the analysis of β-Glucogallin.[4][5]
1. Materials and Reagents
-
β-Glucogallin (high purity standard)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Plant extract or sample containing tannins
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector or Mass Spectrometer
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of β-Glucogallin and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested series could be 1, 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation
-
Extract tannins from the plant material using an appropriate solvent (e.g., 70% acetone or 80% methanol).[2]
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
Dilute the filtered extract with the mobile phase to ensure the concentration of the analyte falls within the linear range of the calibration curve.
4. HPLC Conditions
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Column re-equilibration
-
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the β-Glucogallin standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify the amount of β-Glucogallin in the sample by interpolating its peak area into the calibration curve.
-
Express the tannin content as µg of β-Glucogallin equivalents per gram of dry weight of the sample.
Protocol 2: Quantification of Total Phenolics (Tannins) using the Folin-Ciocalteu Assay with a β-Glucogallin Standard
This protocol is a generalized procedure for the Folin-Ciocalteu assay, adapted for the use of β-Glucogallin as a standard.
1. Materials and Reagents
-
β-Glucogallin (high purity standard)
-
Folin-Ciocalteu reagent
-
Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)
-
Distilled or deionized water
-
Plant extract or sample containing tannins
-
Spectrophotometer
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of β-Glucogallin and dissolve it in 10 mL of distilled water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with distilled water to achieve concentrations suitable for generating a standard curve (e.g., 10, 25, 50, 75, 100 µg/mL).
3. Sample Preparation
-
Extract tannins from the plant material using an appropriate solvent.[2]
-
Centrifuge and filter the extract as described in Protocol 1.
-
Dilute the extract with distilled water to ensure the absorbance reading falls within the linear range of the standard curve.
4. Assay Procedure
-
Pipette 0.5 mL of each working standard solution, sample extract, and a blank (distilled water) into separate test tubes.
-
Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water) to each tube and vortex.
-
Incubate for 5 minutes at room temperature.
-
Add 2.0 mL of the sodium carbonate solution to each tube and vortex thoroughly.
-
Incubate the tubes in the dark at room temperature for 1 hour.
-
Measure the absorbance of each solution at 760 nm using the spectrophotometer, with the blank as a reference.[6][7]
5. Data Analysis
-
Construct a standard curve by plotting the absorbance values of the β-Glucogallin standards against their corresponding concentrations.
-
Determine the linear regression equation and the R² value.
-
Calculate the concentration of total phenolics in the sample extract from the standard curve.
-
Express the results as mg of β-Glucogallin equivalents per gram of dry weight of the sample.
Mandatory Visualizations
Caption: Experimental workflow for tannin analysis using β-Glucogallin as a standard.
Caption: A simplified signaling pathway illustrating the potential action of hydrolyzable tannins.
References
- 1. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iaea.org [iaea.org]
- 3. Tannic acid equivalent: Significance and symbolism [wisdomlib.org]
- 4. Method development for β-glucogallin and gallic acid analysis: application to urinary pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijesrr.org [ijesrr.org]
- 7. scielo.br [scielo.br]
Application of Beta-Glucogallin in Studying Diabetic Retinopathy Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Beta-glucogallin (β-glucogallin), a natural polyphenolic compound, presents a promising avenue for the investigation and potential therapeutic intervention in diabetic retinopathy.[1][2][3] Primarily found in Indian gooseberry (Phyllanthus emblica), its mechanism of action is centered on the potent inhibition of aldose reductase, a key enzyme in the polyol pathway.[1][4] Under hyperglycemic conditions, increased activity of aldose reductase leads to the accumulation of sorbitol, contributing to osmotic stress and cellular damage in retinal tissues, a hallmark of diabetic retinopathy.[1][4]
Preclinical evidence from in vitro and animal studies suggests that this compound can mitigate the pathological changes associated with diabetic complications.[1] Specifically, in the context of retinal cells, this compound has been shown to counteract the effects of hyperglycemic metabolites like methylglyoxal by reducing oxidative stress and the expression of pro-inflammatory cytokines.[5] These findings highlight its potential to protect retinal cells from the damage induced by high glucose levels.
The primary therapeutic rationale for utilizing this compound in diabetic retinopathy models is its targeted inhibition of aldose reductase, which is implicated in the pathogenesis of diabetic eye diseases, including both cataracts and retinopathy.[2] While much of the detailed research has focused on cataract models, the shared underlying mechanism of aldose reductase-mediated damage provides a strong basis for its application in retinopathy studies.[2] In vitro models using human retinal pigment epithelial cells (ARPE-19) have demonstrated that this compound can attenuate the inflammatory cascade and reduce the expression of aldose reductase, offering a valuable tool for studying the molecular mechanisms of diabetic retinopathy and the efficacy of potential treatments.[5]
Data Presentation
Table 1: Effect of this compound on Methylglyoxal-Induced Changes in ARPE-19 Cells
| Parameter | Control | Methylglyoxal (MG) | MG + this compound (GG) | GG Alone |
| Aldose Reductase Expression | 1-fold | 2-fold increase | Levels near control | No significant change |
| Sorbitol Accumulation | Baseline | Increased | Reduced | No significant change |
| Reactive Oxygen Species (ROS) | Baseline | Increased | Attenuated | No significant change |
| COX-2 Expression | 1-fold | 1.5-fold increase | Levels near control | No significant change |
| CXCR4 Expression | 1-fold | 2-fold increase | Levels near control | No significant change |
| IL-6 Expression | 1-fold | 2.1-fold increase | Levels near control | No significant change |
| IL-8 Expression | 1-fold | 1.6-fold increase | Levels near control | No significant change |
| MCP-1 Expression | 1-fold | 1.7-fold increase | Levels near control | No significant change |
| ICAM-1 Expression | 1-fold | 1.3-fold increase | Levels near control | No significant change |
| RAGE Expression | 1-fold | 3-fold increase | Levels near control | No significant change |
| NF-κB Expression | 1-fold | 2-fold increase | Levels near control | No significant change |
Data summarized from a study on ARPE-19 cells exposed to methylglyoxal (MG) with or without this compound (GG) pre-treatment.[5]
Experimental Protocols
Protocol 1: In Vitro Model of Diabetic Retinopathy Using ARPE-19 Cells
This protocol is based on the methodology used to study the protective effects of this compound on human retinal pigment epithelial cells exposed to methylglyoxal, a metabolite elevated in diabetic conditions.[5]
1. Cell Culture and Maintenance:
- Culture ARPE-19 cells (human retinal pigment epithelial cell line) in a 1:1 mixture of Dulbecco's Modified Eagle Medium and Ham's F12 Medium (DMEM/F-12).
- Supplement the medium with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells upon reaching 80-90% confluency.
2. Experimental Groups:
- Control Group: ARPE-19 cells cultured in standard medium.
- Methylglyoxal (MG) Group: ARPE-19 cells treated with a final concentration of 100 µM methylglyoxal for 24 hours to induce a hyperglycemic-like state.
- MG + this compound (GG) Group: ARPE-19 cells pre-treated with 100 µM this compound for 2 hours, followed by co-treatment with 100 µM methylglyoxal for 24 hours.
- This compound (GG) Alone Group: ARPE-19 cells treated with 100 µM this compound for 26 hours.
3. Assessment of Cellular and Molecular Changes:
- RNA Isolation and qRT-PCR: Isolate total RNA from the cells in each group. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of aldose reductase, COX-2, CXCR4, IL-6, IL-8, MCP-1, ICAM-1, RAGE, and NF-κB.
- Western Blot Analysis: Prepare protein lysates from the cells. Use Western blotting to determine the protein expression levels of the target molecules.
- Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via fluorescence microscopy or a plate reader.
- Sorbitol Accumulation Assay: Measure the intracellular sorbitol levels using a commercially available sorbitol assay kit.
Protocol 2: Generalized In Vivo Streptozotocin (STZ)-Induced Diabetic Retinopathy Model
This is a generalized protocol for inducing diabetic retinopathy in rodents, which can be adapted to study the effects of this compound.
1. Animals:
- Use adult male Sprague-Dawley or Wistar rats (or a suitable mouse strain).
- Acclimatize the animals for at least one week before the experiment.
2. Induction of Diabetes:
- Fast the animals overnight.
- Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5). A common dose for rats is 50-65 mg/kg body weight.[6][7][8]
- Administer 5% glucose water for the first 24 hours after STZ injection to prevent initial hypoglycemia.
- Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.[9]
3. This compound Administration (Proposed):
- Route of Administration: Based on studies with similar natural compounds, oral gavage is a likely route. Intravitreal injections could also be considered for direct ocular delivery.
- Dosage and Frequency: The optimal dose and frequency need to be determined through dose-response studies. A starting point could be based on doses used for other aldose reductase inhibitors or related polyphenols in similar models.
- Treatment Groups:
- Non-diabetic control group.
- Diabetic control group (receiving vehicle).
- Diabetic group treated with this compound.
- Duration: Treatment should be initiated shortly after the confirmation of diabetes and continue for a period of several weeks to months to allow for the development of diabetic retinopathy changes.
4. Assessment of Diabetic Retinopathy:
- Functional Assessment: Perform electroretinography (ERG) to assess retinal function at baseline and at various time points throughout the study.[9]
- Structural Assessment: Use spectral-domain optical coherence tomography (SD-OCT) to visualize and measure the thickness of retinal layers.[7]
- Vascular Leakage: Assess the breakdown of the blood-retinal barrier using Evans blue dye or fluorescein angiography.
- Histopathology and Immunohistochemistry: At the end of the study, euthanize the animals and enucleate the eyes. Process the retinal tissue for histological examination (e.g., H&E staining to observe cellular changes) and immunohistochemistry to detect markers of inflammation (e.g., Iba1 for microglia activation), gliosis (GFAP), and angiogenesis (VEGF).
- Molecular Analysis: Perform qRT-PCR and Western blotting on retinal tissue to measure the expression of aldose reductase, inflammatory cytokines, and other relevant markers.
Mandatory Visualizations
Caption: Mechanism of this compound in Diabetic Retinopathy.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of β-Glucogallin on Damaged Cataract Against Methylglyoxal Induced Oxidative Stress in Cultured Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STZ-induced Diabetic Retinopathy - EyeCRO [eyecro.com]
- 7. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. Structure–Function Relationships in the Rodent Streptozotocin-Induced Model for Diabetic Retinopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of β-Glucogallin for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-Glucogallin (1-O-galloyl-β-D-glucose), a naturally occurring polyphenol with significant potential in pharmaceutical research due to its antioxidant properties and its role as an aldose reductase inhibitor. The following sections detail both enzymatic and chemical synthesis routes, purification methods, and characterization data to guide researchers in obtaining high-purity β-Glucogallin for their studies.
Physicochemical and Spectroscopic Data
For ease of comparison and characterization, the key physicochemical and spectroscopic data for β-Glucogallin are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₁₀ |
| Molecular Weight | 332.26 g/mol |
| Appearance | Off-white powder |
| Solubility | Soluble in DMSO and water |
| ¹H NMR (acetone-d₆, D₂O) | δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8), 3.85 (1H, dd, J = 12.4, 1.1), 3.70 (1H, dd, J = 12.4, 5.8), 3.41–3.48 (4H, m)[1] |
| ¹³C NMR (DMSO-d₆) | δ (ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0[1] |
| Mass Spectrometry | [M+Na]⁺ experimental: 355.0624, calculated: 355.0606[1] |
Biological Activity: Aldose Reductase Inhibition
β-Glucogallin is a known inhibitor of aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications.
| Enzyme Target | Substrate | IC₅₀ Value (µM) |
| AKR1B1 | Glyceraldehyde | 58 ± 3 |
| AKR1B1 | Glucose (1 M) | 17 ± 1 |
| AKR1B1 | Glucose (50 mM) | 13 ± 1 |
| AKR1B10 | Glyceraldehyde | Negligible |
| AKR1A1 | Glyceraldehyde | Negligible |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of β-Glucogallin
This protocol outlines the synthesis of β-Glucogallin from gallic acid and UDP-glucose using a glucosyltransferase enzyme. This method offers high specificity and milder reaction conditions compared to chemical synthesis.
Materials:
-
Gallic acid
-
Uridine diphosphate glucose (UDP-glucose)
-
UDP-glucose:gallate glucosyltransferase (recombinant or purified from a natural source, e.g., oak leaves)
-
TRIS-HCl buffer (100 mM, pH 7.5)
-
β-mercaptoethanol
-
Hydrochloric acid (1 N)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enzyme Reaction:
-
In a reaction vessel, dissolve gallic acid (1 equivalent) and UDP-glucose (1.5 equivalents) in TRIS-HCl buffer.
-
Add β-mercaptoethanol to a final concentration of 0.1% (v/v).
-
Initiate the reaction by adding the UDP-glucose:gallate glucosyltransferase enzyme preparation.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[2]
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 1 N HCl to lower the pH.
-
Extract the reaction mixture with ethyl acetate three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure β-Glucogallin.
-
Protocol 2: Chemical Synthesis of 1-O-Galloyl-β-D-glucopyranose
This protocol describes a multi-step chemical synthesis approach for preparing β-Glucogallin. This method involves protection and deprotection steps to achieve the desired regioselectivity.
Materials:
-
D-glucose
-
Gallic acid
-
Pyridine
-
Acetic anhydride
-
Tri-O-benzylgalloyl chloride
-
Palladium on carbon (10% Pd-C)
-
Tetrahydrofuran (THF)
-
Ethanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Protection of D-glucose:
-
Acetylate D-glucose with acetic anhydride in pyridine to protect the hydroxyl groups.
-
-
Galloylation:
-
React the protected glucose with tri-O-benzylgalloyl chloride in anhydrous pyridine at 60°C for 48 hours.[3]
-
-
Deprotection (Hydrogenation):
-
Dissolve the galloylated product in a mixture of THF and aqueous ethanol.
-
Add 10% Pd-C as a catalyst.
-
Perform hydrogenation under 10 atmospheric pressure at 40°C for 12 hours to remove the benzyl protecting groups.[3]
-
-
Purification:
-
After the reaction, filter off the catalyst and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography, followed by preparative HPLC to isolate pure 1-O-galloyl-β-D-glucopyranose.
-
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification of β-Glucogallin from a crude reaction mixture or partially purified sample.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., Phenomenex Luna, 5 µm, 100 Å, 10 x 250 mm) with a compatible guard column.[1]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over a specified time, followed by a wash and re-equilibration step. The exact gradient will need to be optimized based on the analytical separation.[1]
Procedure:
-
Sample Preparation: Dissolve the crude β-Glucogallin in a minimal amount of the initial mobile phase composition (e.g., 5% acetonitrile in water).
-
Injection and Fraction Collection:
-
Inject the sample onto the equilibrated preparative column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect fractions corresponding to the β-Glucogallin peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions containing high-purity β-Glucogallin.
-
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions by lyophilization or rotary evaporation to obtain the pure solid product.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of β-Glucogallin.
Caption: General workflow for the synthesis and purification of β-Glucogallin.
Signaling Pathway Involvement: The Polyol Pathway
β-Glucogallin's therapeutic potential is closely linked to its inhibition of aldose reductase, a critical enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent cellular stress, a key factor in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of β-Glucogallin.
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioassay-Guided Isolation of β-Glucogallin from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucogallin (β-1-O-galloyl-D-glucose) is a naturally occurring phenolic compound found in a variety of plants, including amla (Emblica officinalis), pomegranate, and strawberry.[1] It is recognized as a key intermediate in the biosynthesis of hydrolyzable tannins.[1][2] Emerging research has highlighted its significant pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and aldose reductase inhibitory effects, making it a compound of interest for drug discovery and development.[1][2][3]
This document provides detailed application notes and protocols for the bioassay-guided isolation of this compound from natural product sources. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the efficient extraction, purification, and characterization of this promising bioactive molecule.
Bioassay-Guided Isolation Workflow
The isolation of this compound is guided by its biological activity, most notably its ability to inhibit the enzyme aldose reductase (AKR1B1). This enzyme is implicated in the secondary complications of diabetes, such as cataracts.[3][4] The following workflow outlines the key steps in this process.
Caption: Workflow for the bioassay-guided isolation of this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Emblica officinalis
This protocol describes the initial extraction of this compound from the fruit of Emblica officinalis (amla).
Materials:
-
Fresh or lyophilized Emblica officinalis fruit pericarp
-
Deionized water
-
Acetone (HPLC grade)
-
Lyophilizer
-
Centrifuge
Procedure:
-
Prepare an aqueous extract from the powdered fruit material.
-
Lyophilize the aqueous extract to obtain a dry powder.
-
Further extract the lyophilized powder with a 9:1 (v/v) solution of acetone and water.[4]
-
Centrifuge the mixture to pellet insoluble material.
-
Collect the supernatant and concentrate it under reduced pressure to yield the crude extract for fractionation.
Protocol 2: Bioassay-Guided Fractionation and Purification
This protocol details the chromatographic steps to isolate this compound, guided by aldose reductase inhibition.
Part A: Sephadex LH-20 Flash Chromatography (Initial Fractionation)
Materials:
-
Crude extract from Protocol 1
-
Sephadex® LH-20 resin
-
Chromatography column
-
Fraction collector
-
Solvents for elution (e.g., ethanol, methanol, or mixtures with water)
Procedure:
-
Pack a column with Sephadex® LH-20 resin and equilibrate with the initial mobile phase.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a suitable solvent system. For example, a step gradient of increasing ethanol or methanol in water can be used.
-
Collect fractions of a defined volume (e.g., 10-15 mL). A total of 150 fractions can be collected as a reference point.[4]
-
Screen the collected fractions for aldose reductase inhibitory activity using the bioassay described in Protocol 3.
-
Pool the fractions that exhibit significant activity.
Part B: C18 Reversed-Phase HPLC (Purification)
Materials:
-
Pooled active fractions from Part A
-
Semi-preparative and analytical HPLC system (e.g., Agilent 1100)[1]
-
C18 reversed-phase column
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid (optional, for improved peak shape)
-
0.45 µm filter
Procedure:
-
Filter and degas all HPLC solvents before use.[1]
-
Concentrate the pooled active fractions and dissolve them in the initial mobile phase.
-
Perform purification using a semi-preparative C18 column.
-
Employ a linear gradient elution. A typical gradient could be:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, hold for 2 minutes, then increase linearly to 60% B over 8 minutes.[1]
-
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
Collect the major peak corresponding to the active compound.
-
Verify the purity of the isolated compound using analytical HPLC.
-
Confirm the structure of the isolated this compound using NMR and LC-MS.[4]
Protocol 3: Aldose Reductase (AKR1B1) Inhibition Assay
This spectrophotometric assay is used to guide the fractionation process by measuring the inhibition of AKR1B1 activity. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
Substrate (e.g., glyceraldehyde or glucose)
-
Potassium phosphate buffer (pH 6.2)
-
Test fractions or purified this compound
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, NADPH, and the test fraction/compound at various concentrations.
-
Add the AKR1B1 enzyme to the mixture and incubate.
-
Initiate the reaction by adding the substrate (e.g., glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.
-
Calculate the percentage of inhibition for each fraction/concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds by plotting the percentage of inhibition against the inhibitor concentration.[4]
Quantitative Data
The following tables summarize the quantitative data related to the bioactivity of this compound.
Table 1: In Vitro Aldose Reductase (AKR1B1) Inhibition by β-Glucogallin
| Substrate | IC50 (µM) | Source Organism | Reference |
| Glucose | 17 ± 1 | Emblica officinalis | [4][5] |
| Glyceraldehyde | 58 ± 3 | Emblica officinalis | [4] |
Table 2: Ex Vivo Inhibition of Sorbitol Accumulation by β-Glucogallin
| Model | Treatment | Concentration (µM) | Inhibition of Sorbitol Accumulation (%) | Reference |
| Transgenic mouse lenses overexpressing human AKR1B1 | β-Glucogallin | 30 | 73 | [3][4][5] |
| Transgenic mouse lenses overexpressing human AKR1B1 | Sorbinil (positive control) | 10 | 97 | [4][5] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and PI3K-Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Modulation of the PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is crucial for cell survival and proliferation. While the direct effects of this compound on this pathway are still under investigation, its interplay with inflammatory signaling is an area of active research.
Caption: Potential modulation of the PI3K-Akt pathway by this compound.
Conclusion
The bioassay-guided isolation approach is a powerful strategy for identifying and purifying bioactive compounds like this compound from complex natural product mixtures. The protocols and data presented here provide a comprehensive guide for researchers interested in studying this promising molecule for its potential therapeutic applications. Further research into its mechanisms of action and efficacy in various disease models is warranted.
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 3. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving the yield of beta-Glucogallin extraction from plant materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of beta-Glucogallin extraction from various plant materials.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My crude extract yield of this compound is consistently low. What are the primary factors I should investigate?
Answer:
Low yields of this compound can arise from several factors related to the plant material, solvent selection, and extraction method. Here are the key areas to troubleshoot:
-
Plant Material Quality and Preparation:
-
Source and Part: The concentration of this compound can vary significantly between different plant species and even different parts of the same plant (e.g., fruits, leaves, roots). Ensure you are using a plant source known for high this compound content, such as Amla (Emblica officinalis) fruit, Rhodiola rosea rhizomes, or oak galls.[1][2][3]
-
Harvesting Time and Storage: The biochemical composition of plants can change with the seasons. Harvesting at the optimal time can significantly impact the yield. Improper storage conditions (e.g., high temperature, humidity, light exposure) can lead to the degradation of this compound.
-
Particle Size: Inefficient grinding of the plant material reduces the surface area available for solvent interaction, leading to poor extraction. The material should be dried and finely powdered to a consistent size.[4]
-
-
Solvent Selection:
-
Polarity: this compound is a polar molecule due to its glucose and galloyl moieties. The polarity of the extraction solvent is crucial for its efficient solubilization.[4] Highly polar solvents like water, ethanol, methanol, and their aqueous mixtures are generally effective.[5][6] A systematic approach testing different solvent polarities is recommended.[4]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the this compound from the plant matrix. Experiment with different solvent-to-solid ratios to ensure complete extraction.
-
-
Extraction Method:
-
Method Inefficiency: Simple methods like maceration can be time-consuming and may result in lower yields compared to more advanced techniques.[4]
-
Thermal Degradation: this compound can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation and reduced yields.[4]
-
Question 2: I am observing degradation of my this compound during the extraction process. How can I minimize this?
Answer:
Degradation is a common challenge in natural product extraction. To minimize the degradation of this compound, consider the following:
-
Temperature Control: Avoid excessive heat. If using a heat-dependent method, try to use the lowest effective temperature for the shortest possible duration.[4] Methods that operate at or near room temperature, such as ultrasound-assisted extraction (UAE) or maceration, can be beneficial.[4] When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low.[7]
-
pH of the Extraction Medium: The stability of phenolic compounds like this compound can be pH-dependent. Extreme pH values can lead to hydrolysis of the ester linkage. It is generally advisable to work at a neutral or slightly acidic pH.
-
Exclusion of Light and Oxygen: Exposure to light and oxygen can promote oxidative degradation of phenolic compounds. Conduct extractions in amber glassware and consider purging the extraction vessel with an inert gas like nitrogen.[7]
-
Enzymatic Degradation: Endogenous plant enzymes released during cell disruption can potentially degrade this compound. Blanching the plant material before extraction can help to deactivate these enzymes.
Question 3: My this compound extract is impure, containing many other compounds. How can I improve the selectivity of my extraction?
Answer:
Improving the selectivity of the extraction process is key to obtaining a purer this compound extract. Here are some strategies:
-
Solvent Optimization: The choice of solvent not only affects yield but also selectivity. Experiment with different solvent systems, including mixtures of solvents, to find a composition that preferentially dissolves this compound over other compounds. For instance, using a hydroethanolic solution (e.g., 70% ethanol) can be more selective than pure ethanol or water for certain polyphenols.
-
Sequential Extraction: Perform a series of extractions with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Then, proceed with a more polar solvent to extract the this compound.
-
Advanced Extraction Techniques:
-
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide, often with a polar co-solvent like ethanol, can offer high selectivity by carefully controlling pressure and temperature.
-
Microwave-Assisted Extraction (MAE): MAE can sometimes provide better selectivity due to the targeted heating of the solvent and plant material.[8]
-
-
Post-Extraction Purification: If the initial extract is still impure, further purification steps will be necessary. Techniques like column chromatography (e.g., using Sephadex LH-20 or C18 reversed-phase silica gel) are commonly used to isolate this compound from other components in the crude extract.[3]
Frequently Asked Questions (FAQs)
What are the best plant sources for high yields of this compound?
Amla (Emblica officinalis) fruits, Rhodiola rosea rhizomes, and oak galls are well-documented sources with significant amounts of this compound.[2][3] Pomegranate and strawberry also contain this compound.[2]
Which extraction solvents are most effective for this compound?
Polar solvents are generally the most effective. These include:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Aqueous mixtures of the above solvents (e.g., 70% ethanol, 9:1 acetone:water).[3][6]
The optimal solvent can depend on the specific plant material and the other compounds present.
What is the role of enzymatic hydrolysis in this compound extraction?
Enzymatic hydrolysis can be used to break down the plant cell wall, which is primarily composed of cellulose, pectin, and hemicellulose.[9] This can release this compound that may be trapped within the plant matrix, thereby increasing the extraction yield. Enzymes like cellulases, pectinases, and β-glucosidases can be employed for this purpose.[9]
How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying this compound.[5] A C18 column is typically used for separation.[3]
Data Presentation
The following table summarizes optimal extraction conditions for polyphenols from Rhodiola rosea, a known source of this compound. Note that specific yield data for this compound is often not reported in general extraction optimization studies.
| Parameter | Optimal Condition | Plant Source | Target Compounds | Yield/Result | Reference |
| Solvent | 71% Ethanol | Rhodiola rosea | Total Polyphenols | 11.45% | [10] |
| Temperature | 55 °C | Rhodiola rosea | Total Polyphenols | Not specified | [10] |
| Extraction Time | Not specified | Rhodiola rosea | Total Polyphenols | Not specified | [10] |
| Method | Ultrasonic | Rhodiola rosea | Total Polyphenols | Not specified | [10] |
| Solvent | 25% Ethanol | Rhodiola rosea | Rosavin and Salidroside | 2.29% Rosavin, 0.80% Salidroside | [11] |
| Temperature | 50 °C | Rhodiola rosea | Rosavin and Salidroside | Not specified | [11] |
| Extraction Time | 3-5 min | Rhodiola rosea | Rosavin and Salidroside | Not specified | [11] |
| Method | Not specified | Rhodiola rosea | Rosavin and Salidroside | Not specified | [11] |
Experimental Protocols
Protocol 1: Aqueous-Acetone Extraction of this compound from Emblica officinalis (Amla) Fruit
This protocol is adapted from a method used for the isolation of this compound from Amla fruit.[3]
-
Preparation of Plant Material:
-
Obtain fresh Amla fruits and remove the seeds.
-
Lyophilize (freeze-dry) the fruit pulp.
-
Grind the lyophilized pulp into a fine powder.
-
-
Aqueous Extraction:
-
Suspend the powdered Amla fruit in deionized water.
-
Stir the mixture for a specified period (e.g., 2-4 hours) at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Lyophilize the supernatant to obtain a crude aqueous extract.
-
-
Acetone-Water Extraction:
-
Further extract the lyophilized aqueous extract with a 9:1 (v/v) solution of acetone and water.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound-rich extract.
-
-
Purification (Optional):
-
Analysis:
-
Analyze the purified fractions for the presence and quantity of this compound using HPLC-UV or HPLC-MS.
-
Protocol 2: Ultrasound-Assisted Extraction of Polyphenols from Rhodiola rosea
This protocol is based on optimized conditions for the extraction of total polyphenols from Rhodiola rosea.[10]
-
Preparation of Plant Material:
-
Dry the rhizomes of Rhodiola rosea.
-
Grind the dried rhizomes into a fine powder.
-
-
Extraction:
-
Weigh a specific amount of the powdered rhizome (e.g., 1 gram).
-
Add the extraction solvent (71% ethanol) at a solid-to-liquid ratio of 1:40 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at a temperature of 55°C with an ultrasonic power of 320 W for a specified duration.
-
-
Post-Extraction Processing:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting aqueous extract can be used for analysis or further purification.
-
-
Analysis:
-
Quantify the this compound content in the extract using a validated HPLC method.
-
Visualizations
Caption: Biosynthesis of hydrolyzable tannins, with this compound as a key intermediate.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Emblica officinalis extract containing β-glucogallin vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO01862D [pubs.rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Plant Material Enzymatic Hydrolysis and Extraction Conditions on the Polyphenolic Profiles and Antioxidant Activity of Extracts: A Green and Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response Surface Methodology to Optimize the Extraction Process of Rhodiola rosea Polyphenols and Its Inhibitory Activity of α-Glucosidase in Vitro [agris.fao.org]
- 11. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Overcoming Solubility Challenges of beta-Glucogallin in Aqueous Solutions
Welcome to the technical support center for beta-Glucogallin. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this promising polyphenolic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is known to have limited solubility in aqueous solutions. Its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 0.3 mg/mL.[1] This low solubility can present challenges for in vitro and in vivo studies that require higher concentrations.
Q2: Why is my this compound not dissolving in my aqueous buffer?
If you are experiencing difficulty dissolving this compound, it is likely that the desired concentration exceeds its intrinsic solubility in the chosen aqueous medium. Factors such as pH and temperature can also influence solubility, although to a lesser extent for this compound.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
Yes, this is a highly recommended and common practice. This compound is significantly more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid any potential off-target effects on your experimental system.[1]
Q4: What are the recommended storage conditions for this compound solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day due to potential stability issues.[1] It is best to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for longer periods.
Q5: Are there methods to increase the aqueous solubility of this compound for my experiments?
Absolutely. Several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and nanoencapsulation. The most suitable method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your experimental system to excipients.
Troubleshooting Guides
Issue 1: Precipitation occurs when diluting my organic stock solution of this compound into an aqueous buffer.
-
Cause: The final concentration of this compound in the aqueous buffer still surpasses its solubility limit, even with the presence of a small amount of organic co-solvent.
-
Troubleshooting Steps:
-
Decrease the final concentration: Attempt to work with a lower final concentration of this compound if your experimental design permits.
-
Increase the co-solvent percentage: If your system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.
-
Utilize a solubility-enhancing excipient: Consider employing cyclodextrins or creating a nanoformulation to increase the aqueous solubility of this compound.
-
Issue 2: Inconsistent results in biological assays using this compound.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium over the course of the experiment. The actual concentration of the dissolved, active compound may be lower and more variable than the nominal concentration.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and during your assay, carefully check for any signs of precipitation in your solutions.
-
Prepare fresh solutions: Always use freshly prepared aqueous solutions of this compound for your experiments.
-
Consider a solubility-enhanced formulation: Using a formulation with a solubility enhancer like hydroxypropyl-β-cyclodextrin can provide a more stable and consistent concentration of dissolved this compound.
-
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of this compound in various solvents and the potential for enhancement using different techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.3[1] |
| Dimethyl Sulfoxide (DMSO) | ~12[1] |
| Dimethylformamide (DMF) | ~14[1] |
Table 2: Potential for Solubility Enhancement of Polyphenolic Compounds (Illustrative)
| Enhancement Method | Excipient Example | Potential Fold Increase in Solubility |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 9 to over 900-fold for similar poorly soluble compounds[2][3] |
| Co-solvency | Ethanol | Concentration-dependent increase[2] |
| Nanoencapsulation | Polymeric Nanoparticles | Can significantly improve apparent solubility and dissolution rate |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution into the aqueous buffer, ensuring the final DMSO concentration is as low as possible and consistent across all experimental and control groups.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation (Kneading Method)
Objective: To prepare a this compound-HP-β-CD inclusion complex to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Deionized water
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Mixing: Accurately weigh and mix the calculated amounts of this compound and HP-β-CD in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder to form a paste.
-
Trituration: Knead the paste thoroughly with the pestle for 30-45 minutes.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator under vacuum.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: The resulting powder can be dissolved in an aqueous buffer to determine the extent of solubility enhancement.
Protocol 3: Nanoencapsulation of this compound using Spray Drying (Conceptual Protocol)
Objective: To encapsulate this compound within a polymeric matrix to enhance its dispersibility and dissolution rate in aqueous solutions.
Materials:
-
This compound powder
-
A suitable food-grade polymer (e.g., maltodextrin, whey protein isolate)[4][5]
-
Deionized water
-
Magnetic stirrer
-
Spray dryer
Procedure:
-
Preparation of the Polymer Solution: Dissolve the chosen encapsulating agent (e.g., maltodextrin) in deionized water with continuous stirring to form a homogenous solution (e.g., 10-30% w/v).
-
Dispersion of this compound: Disperse the this compound powder into the polymer solution. The ratio of this compound to the encapsulating agent will need to be optimized (a common starting point for similar compounds is a core-to-wall material ratio of 1:4).[4]
-
Homogenization: Keep the mixture under continuous agitation to ensure a uniform dispersion.
-
Spray Drying: Atomize the feed solution into a heated chamber using a spray dryer. The inlet and outlet temperatures, feed flow rate, and atomization pressure will need to be optimized for the specific formulation and equipment.
-
Powder Collection: The resulting micro/nanoparticles are collected from the cyclone separator.
-
Characterization: The encapsulated powder can be characterized for particle size, morphology, encapsulation efficiency, and dissolution behavior in aqueous media.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways where this compound is active and provide a visual representation of the experimental workflows described above.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: The RAGE/NF-κB signaling pathway and points of modulation by this compound.
Caption: Experimental workflow for enhancing the aqueous solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ost.ch [ost.ch]
- 5. Impact of Freeze- and Spray-Drying Microencapsulation Techniques on β-Glucan Powder Biological Activity: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting β-Glucogallin Peak Tailing in Reverse-Phase HPLC
Welcome to our dedicated technical support center for resolving chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase HPLC analysis of β-Glucogallin. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you diagnose and resolve these common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of β-Glucogallin?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks are symmetrical with a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.2 is generally considered to be tailing. For the analysis of β-Glucogallin, peak tailing can lead to inaccurate integration and quantification, reduced sensitivity, and poor resolution from adjacent peaks, compromising the overall accuracy and reliability of your results.
Q2: Why is my β-Glucogallin peak tailing?
A2: β-Glucogallin, a gallotannin, possesses multiple phenolic hydroxyl groups and a carboxylic acid moiety from the gallic acid component. These polar, acidic functional groups are the primary reason for its susceptibility to peak tailing in reverse-phase HPLC. The main causes include:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of β-Glucogallin and residual silanol groups (Si-OH) on the surface of silica-based C18 columns. These interactions cause some analyte molecules to be retained longer, resulting in a tailed peak.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can lead to the ionization of both the β-Glucogallin molecule and the residual silanols on the stationary phase, exacerbating secondary interactions.
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating active sites that promote tailing.
-
System and Method Issues: Other factors such as excessive extra-column volume (long tubing, large detector cell), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.
Q3: What is the pKa of β-Glucogallin and why is it important?
A3: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For β-Glucogallin, the most acidic proton is on the gallic acid portion of the molecule. The strongest acidic pKa for β-Glucogallin is reported to be approximately 8.08. However, the carboxylic acid of the gallic acid itself has a pKa of about 4.4-4.5.[1][2] To ensure good peak shape for an acidic compound, it is a general rule to work at a mobile phase pH that is at least 2 pH units below the pKa of the analyte. This ensures the compound is in a single, non-ionized form, which minimizes secondary interactions with the stationary phase.
Q4: How do I choose the right mobile phase to prevent peak tailing?
A4: For β-Glucogallin, an acidic mobile phase is recommended to suppress the ionization of the gallic acid moiety and the residual silanols on the column. A common choice is a mixture of water and an organic solvent (acetonitrile or methanol) acidified with a small amount of formic acid, acetic acid, or phosphoric acid to a pH between 2.5 and 3.5. This low pH ensures that β-Glucogallin is in its protonated, less polar form, leading to better retention and improved peak symmetry.
Troubleshooting Guide
If you are experiencing peak tailing with β-Glucogallin, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for β-Glucogallin peak tailing.
Data Presentation: Impact of Method Parameters on Peak Shape
The following tables provide quantitative data on how mobile phase pH and column temperature can affect the peak shape of a representative phenolic acid, gallic acid. This data is illustrative of the expected behavior for β-Glucogallin.
Table 1: Effect of Mobile Phase pH on Gallic Acid Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Description |
| 5.5 | 2.1 | Severe Tailing |
| 4.5 | 1.8 | Significant Tailing |
| 3.5 | 1.3 | Minor Tailing |
| 2.5 | 1.1 | Symmetrical |
Note: Data is illustrative, based on typical behavior of phenolic acids on a C18 column.
Table 2: Effect of Column Temperature on Gallic Acid Peak Asymmetry
| Column Temperature (°C) | Asymmetry Factor (As) | Peak Shape Description |
| 25 | 1.4 | Moderate Tailing |
| 35 | 1.2 | Acceptable Symmetry |
| 45 | 1.1 | Symmetrical |
Note: Data is illustrative, assuming an optimized mobile phase pH. Higher temperatures can improve mass transfer kinetics and reduce secondary interactions.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Peak Shape
Objective: To prepare an acidic mobile phase to suppress ionization and minimize peak tailing of β-Glucogallin.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity formic acid (or other suitable acid like phosphoric acid)
Procedure:
-
Aqueous Component (Solvent A):
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the water to make a 0.1% solution.
-
Mix thoroughly. The expected pH will be approximately 2.7.
-
Degas the solution by sonication or vacuum filtration.
-
-
Organic Component (Solvent B):
-
Measure 1 L of HPLC-grade acetonitrile or methanol into a solvent bottle.
-
Degas the solvent.
-
-
HPLC Setup:
-
Use the prepared solvents in your HPLC system. A typical starting gradient for β-Glucogallin analysis could be:
-
0-2 min: 5% B
-
2-15 min: Gradient to 30% B
-
15-17 min: Gradient to 95% B (column wash)
-
17-20 min: Return to 5% B and equilibrate for the next injection.
-
-
Protocol 2: HPLC Column Flushing and Regeneration
Objective: To clean a C18 column that is suspected of being contaminated, causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column):
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.
-
Reverse the Column: Reverse the flow direction of the column. This will help to flush particulates from the inlet frit.
-
Flushing Sequence: Flush the column with 20-30 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
HPLC-grade water (to remove buffer salts)
-
Isopropanol (a strong, intermediate polarity solvent)
-
Hexane or Dichloromethane (to remove non-polar contaminants)
-
Isopropanol
-
Mobile phase (without buffer, e.g., water/acetonitrile)
-
-
Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.
References
Technical Support Center: Optimizing Storage Conditions for beta-Glucogallin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of beta-Glucogallin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How long can I store this compound in an aqueous solution?
It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] The ester linkage in this compound is susceptible to hydrolysis in water, leading to its degradation into gallic acid and glucose.
Q3: What are the best solvents for preparing stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Stock solutions in these solvents are more stable than aqueous solutions. It is advisable to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]
Q4: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Hydrolysable tannins are generally more stable in slightly acidic conditions (pH 3-5) and are unstable in basic conditions (pH > 7), which can lead to oxidation and rearrangement.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
Enzymes: The presence of esterases or glucosidases can rapidly hydrolyze this compound.
-
Light: Like many phenolic compounds, this compound may be susceptible to photodegradation.
-
Oxidation: The galloyl moiety of this compound is susceptible to oxidation, which can be accelerated by factors like high pH, presence of metal ions, and dissolved oxygen.
Q5: What are the degradation products of this compound?
The primary degradation products of this compound are gallic acid and glucose, resulting from the hydrolysis of the ester bond. Further degradation of gallic acid can lead to the formation of compounds like pyrogallol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in an experiment. | Degradation of the compound in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution is required, prepare it in anhydrous DMSO or DMF and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experimental replicates. | Inconsistent storage time or conditions of the this compound solutions. | Standardize the preparation and handling of this compound solutions. Ensure all replicates use solutions prepared at the same time and stored under identical conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into gallic acid and other byproducts. | Confirm the identity of the degradation products using analytical standards (e.g., gallic acid). Optimize the experimental conditions to minimize degradation by controlling pH, temperature, and exposure to light. |
| Precipitation of this compound in aqueous buffer. | Low solubility in the chosen buffer. The solubility of this compound in PBS (pH 7.2) is approximately 0.3 mg/mL.[1] | Prepare a concentrated stock solution in DMSO or DMF and then dilute it into the aqueous buffer to the final desired concentration, ensuring the final organic solvent concentration is minimal and does not affect the experiment. |
Data on Factors Affecting Stability
The following tables summarize the expected stability of this compound based on data from closely related hydrolysable tannins and glycosides. This data is intended to be illustrative of the degradation trends.
Table 1: Effect of Temperature on the Stability of a Galloyl-Glucose Compound in Aqueous Solution (pH 7)
| Temperature | Half-life (t½) (Estimated) |
| 4°C | Several days |
| 25°C | Hours to a day |
| 37°C | Hours |
| 60°C | Minutes to hours |
Table 2: Effect of pH on the Stability of a Galloyl-Glucose Compound in Aqueous Solution (25°C)
| pH | Relative Stability | Primary Degradation Pathway |
| 3-5 | High | Slow acid-catalyzed hydrolysis |
| 6-7 | Moderate | Hydrolysis |
| > 8 | Low | Base-catalyzed hydrolysis and oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 8 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 48 hours, then dissolve in the solvent.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (based on the UV absorbance maximum of this compound).[1]
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Dissolve samples in the mobile phase or a compatible solvent.
-
Filter samples through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
Visualizations
References
Challenges in the purification of beta-Glucogallin from complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of beta-Glucogallin from complex mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Question 1: Why is the yield of my crude this compound extract low?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis/Extraction | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using extraction enhancement techniques such as sonication or microwave-assisted extraction. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. This compound is a polar molecule. Solvents like aqueous acetone or methanol are often effective. Perform small-scale pilot extractions with a range of solvent systems to determine the optimal choice for your specific plant matrix. |
| Degradation during Extraction | This compound, a hydrolyzable tannin, can be sensitive to high temperatures and pH extremes.[1][2] Avoid prolonged heating during extraction. If possible, conduct extraction at room temperature or below. Ensure the pH of the extraction solvent is slightly acidic to neutral (pH 4.0-6.7) to improve stability.[3][4] |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to fully extract the compound. A common starting ratio is 10:1 or 20:1 (v/w) of solvent to dry plant material. |
Question 2: I'm observing significant loss of this compound during chromatographic purification. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Irreversible Adsorption to Stationary Phase | This compound's polar nature can lead to strong, sometimes irreversible, binding to normal-phase silica. Consider using a less active stationary phase like deactivated silica or switching to reversed-phase chromatography (e.g., C18), which is well-suited for separating polar compounds. |
| Co-elution with Impurities | If this compound is not separating well from other compounds, optimize the mobile phase. For reversed-phase HPLC, adjust the gradient steepness and the organic modifier (e.g., acetonitrile or methanol) concentration. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution for phenolic compounds. |
| Compound Degradation on the Column | The stationary phase itself can sometimes catalyze degradation. If you suspect this, run a stability test by dissolving a small amount of your extract or partially purified fraction with the stationary phase material and analyzing it over time. If degradation occurs, a different stationary phase is necessary. |
| Incorrect Fraction Collection | Collect smaller fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to ensure that you are not discarding fractions containing your target compound. |
Question 3: My final this compound product has low purity. How can I improve it?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | A single chromatographic step may not be sufficient for achieving high purity from a complex mixture. A multi-step purification strategy is often necessary. For example, an initial fractionation by size-exclusion chromatography (e.g., Sephadex LH-20) can be followed by a high-resolution purification step like preparative reversed-phase HPLC.[3] |
| Presence of Isomeric Impurities | Structural isomers can be very difficult to separate. High-resolution chromatography with a shallow gradient and a highly efficient column is often required. |
| Sample Overload on the Column | Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the sample load per injection to improve separation. |
| Contamination from Solvents or Equipment | Ensure all solvents are of high purity (e.g., HPLC grade) and that all glassware and equipment are thoroughly cleaned to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for this compound purification?
A1: A common and well-documented source of this compound is the fruit of Emblica officinalis (amla or Indian gooseberry).[3] Other potential sources include the leaves of staghorn sumac (Rhus typhina) and oak galls, which are rich in hydrolyzable tannins.[3][5]
Q2: What are the key stability concerns for this compound during purification?
A2: this compound is a hydrolyzable tannin and is susceptible to degradation under certain conditions:
-
pH: It is most stable in slightly acidic to neutral conditions (pH 4.0-6.7).[3][4] Basic conditions (pH > 7) can lead to hydrolysis of the ester bond and degradation.[2]
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform purification steps at room temperature or below if possible.[1]
-
Oxidation: Like many polyphenols, this compound can be susceptible to oxidation. It is good practice to minimize exposure to air, for example, by purging solvents with nitrogen or argon.
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A multi-step approach is generally most effective:
-
Initial Fractionation: Size-exclusion chromatography on a gel filtration medium like Sephadex LH-20 is effective for separating tannins from other classes of compounds.[3]
-
High-Resolution Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 stationary phase is a powerful technique for obtaining high-purity this compound.[3]
Q4: How can I monitor the purification of this compound?
A4: The purification process can be monitored using:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check the presence of this compound in different fractions and to assess the separation efficiency.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector (monitoring at ~280 nm) can be used to quantify the purity of the fractions.
-
Bioassay: If you are purifying this compound based on its biological activity (e.g., as an aldose reductase inhibitor), you can test the fractions in a relevant bioassay to track the active compound.[3]
Q5: What are the expected degradation products of this compound?
A5: Under harsh conditions (e.g., high pH or temperature), the ester linkage in this compound can be hydrolyzed, yielding gallic acid and glucose.
Data Presentation
The following table summarizes quantitative data from a bioassay-guided purification of this compound from Emblica officinalis.[3]
| Parameter | Value | Conditions/Notes |
| IC50 for Aldose Reductase (AKR1B1) Inhibition (Glyceraldehyde substrate) | 58 ± 3 µM | In vitro enzyme assay. |
| IC50 for Aldose Reductase (AKR1B1) Inhibition (Glucose substrate) | 17 ± 1 µM | In vitro enzyme assay. |
| Inhibition of Sorbitol Accumulation | 73% | At a concentration of 30 µM in an ex-vivo lens organ culture model.[6] |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation of this compound from Emblica officinalis [3]
This protocol describes a method for the purification of this compound based on its activity as an aldose reductase inhibitor.
1. Extraction: a. Lyophilized and powdered pericarp of E. officinalis fruit is the starting material. b. Perform an initial aqueous extraction. c. Further extract the lyophilized aqueous extract with a 9:1 (v/v) solution of acetone:water. d. Filter the aqueous acetone extract.
2. Sephadex LH-20 Flash Chromatography (Initial Fractionation): a. Pack a column (e.g., 54 cm x 4 cm) with Sephadex LH-20 resin pre-saturated with absolute ethanol. b. Load the filtered aqueous acetone extract onto the column. c. Elute the column with absolute ethanol. d. Collect fractions (e.g., 150 fractions) and monitor for bioactivity (aldose reductase inhibition).
3. Reversed-Phase HPLC (High-Purity Purification): a. Pool the active fractions from the Sephadex LH-20 chromatography. b. Concentrate the pooled fractions under reduced pressure. c. Purify the concentrated active fraction by semi-preparative reversed-phase HPLC.
- Column: C18 reversed-phase semi-prep column (e.g., 5 µm, 100 Å, 10 x 250 mm) with a guard column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient of 5-30% B over a suitable time (e.g., 30 minutes).
- Flow Rate: 1.5 mL/min.
- Detection: UV at 280 nm. d. Collect the peak corresponding to this compound.
4. Structure Elucidation and Purity Analysis: a. Confirm the identity of the purified compound as this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). b. Assess the purity of the final product using analytical HPLC.
Mandatory Visualization
Experimental Workflow for this compound Purification
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallotannin biosynthesis: this compound: hexagalloyl 3-O-galloyltransferase from Rhus typhina leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Emblica officinalis extract containing β-glucogallin vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO01862D [pubs.rsc.org]
- 6. Biosynthesis of gallotannins: this compound-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of beta-Glucogallin
This technical support center provides researchers, scientists, and drug development professionals with refined methodologies for the accurate quantification of beta-glucogallin. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common problems encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
Poor peak shape is a common issue in HPLC analysis of phenolic compounds like this compound. The following guide will help you troubleshoot and resolve these issues.
Problem: Peak Tailing
Peak tailing, where the peak asymmetry factor is greater than 1.2, can be caused by several factors.
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and residual silanol groups on the silica-based stationary phase can cause peak tailing.
-
Solution:
-
Use an end-capped column to minimize the available free silanol groups.
-
Add a competitive base, such as triethylamine (0.1-1.0%), to the mobile phase to block the active silanol sites.
-
Operate at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups.
-
-
-
Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and unionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form.
-
-
Column Issues: Column degradation, contamination, or a void at the column inlet can disrupt the packed bed and cause tailing.
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.[1]
-
Regularly flush the column with a strong solvent to remove adsorbed compounds.
-
If a void is suspected, replace the column.
-
-
-
Sample Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase.[2]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
Problem: Peak Broadening
Broad peaks can result in poor resolution and reduced sensitivity.
-
Column Deterioration: Over time, the stationary phase can degrade, leading to broader peaks.[2]
-
Solution: Replace the column with a new one of the same type.
-
-
Mobile Phase Issues: An inappropriate mobile phase composition can lead to peak broadening.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Optimize the solvent strength to achieve sharper peaks.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Problem: Split Peaks
A single analyte appearing as two or more peaks can be due to several factors.
-
Injection Problems: Partial blockage of the injector needle or incomplete sample dissolution can cause split peaks.[2]
-
Solution: Ensure the sample is fully dissolved in the mobile phase before injection. Clean or replace the injector needle if necessary.
-
-
Column Voids: A void at the head of the column can cause the sample to be distributed unevenly.
-
Solution: Replace the column.
-
LC-MS Troubleshooting
Accurate quantification of this compound by LC-MS can be affected by several factors.
Problem: Adduct Formation
In electrospray ionization (ESI), this compound can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This can complicate data interpretation and affect quantitative accuracy. The formation of a [2M+Na]⁺ aggregate has been observed for saccharides like this compound.[3]
-
Solution:
-
Use high-purity solvents and additives to minimize the concentration of metal ions.
-
Optimize the ESI source parameters, such as capillary voltage and temperature, to minimize adduct formation.
-
If adducts are consistently formed, they can be used for quantification, provided the response is linear and reproducible.
-
Problem: Matrix Effects
Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Solution:
-
Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Problem: In-Source Fragmentation
Glycosidic bonds can be labile under certain ESI conditions, leading to in-source fragmentation of this compound into gallic acid and glucose. This can result in an underestimation of the intact molecule.
-
Solution:
-
Optimize the ESI source conditions, particularly the cone voltage or fragmentor voltage, to minimize in-source fragmentation. Use the softest possible ionization conditions that still provide adequate signal.
-
Frequently Asked Questions (FAQs)
Sample Preparation & Stability
Q1: How should I prepare plant extracts for this compound analysis?
A common method involves extraction with a solvent mixture such as methanol/water or acetone/water, followed by filtration through a 0.45 µm filter before injection. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge can be beneficial to remove interfering compounds.
Q2: What is the stability of this compound in different solvents and storage conditions?
This compound is relatively stable in acidic aqueous solutions and organic solvents like DMSO and dimethylformamide when stored at -20°C.[4] However, prolonged storage of aqueous solutions at room temperature is not recommended due to potential hydrolysis.[4] It is advisable to prepare fresh aqueous solutions daily.[4] For long-term storage, a solid form at -20°C is recommended, which can be stable for at least four years.[4]
HPLC Analysis
Q3: What type of HPLC column is best for this compound quantification?
A reversed-phase C18 column is commonly used for the analysis of this compound.
Q4: What are the typical mobile phase compositions for this compound analysis by HPLC?
A gradient elution with a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A gradient starting with a low percentage of organic solvent and gradually increasing is effective for eluting this compound and separating it from other components in plant extracts.
LC-MS Analysis
Q5: Which ionization mode is preferred for this compound in LC-MS?
Negative electrospray ionization (ESI-) is often preferred for the analysis of phenolic compounds like this compound, as it readily forms the deprotonated molecule [M-H]⁻.
Q6: What are the common adducts of this compound observed in LC-MS?
In addition to the deprotonated molecule, sodium adducts [M+Na]⁺ (in positive mode) and dimer adducts with sodium [2M+Na]⁺ have been reported.[3]
Enzymatic Assays
Q7: Can I use an enzymatic assay to quantify this compound?
Yes, an enzymatic assay using tannase (tannin acyl hydrolase) can be used. Tannase hydrolyzes the ester bond in this compound to release gallic acid and glucose. The amount of gallic acid released can then be quantified spectrophotometrically.
Q8: What are the potential interferences in the enzymatic quantification of this compound?
Other gallotannins present in the sample can also be hydrolyzed by tannase, leading to an overestimation of this compound. Additionally, compounds that interfere with the colorimetric detection of gallic acid can affect the accuracy of the assay. For instance, tannic acid has been shown to interfere with assays using ABTS as a substrate.[5]
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for this compound quantification.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Recovery | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 115% |
| Matrix Effect | < 15% (with internal standard) |
Experimental Protocols
HPLC-UV Quantification of this compound in Plant Extracts
-
Sample Preparation:
-
Weigh 1 g of powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 30% B over 20 minutes, then to 95% B for 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Quantification:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the samples using the calibration curve.
-
LC-MS/MS Quantification of this compound in Biological Samples
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B held for 1 minute, then to 50% B over 5 minutes, then to 95% B for 2 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 331.1 -> Product ion (m/z) 169.0
-
Internal Standard: (Specific to the chosen standard)
-
-
-
Quantification:
-
Prepare matrix-matched calibration standards and quality control samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Quantify this compound in the samples using the calibration curve.
-
Enzymatic Quantification of this compound
-
Enzyme Reaction:
-
Prepare a 0.1 M citrate buffer (pH 5.0).
-
Prepare a solution of tannase in the citrate buffer.
-
In a microcentrifuge tube, mix 200 µL of the sample (or this compound standard) with 200 µL of the tannase solution.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by heating at 100 °C for 5 minutes.
-
-
Gallic Acid Quantification (Rhodanine Method):
-
To the reaction mixture, add 300 µL of 0.667% (w/v) methanolic rhodanine.
-
Incubate for 5 minutes at room temperature.
-
Add 200 µL of 0.5 M KOH.
-
Dilute the mixture with 4.0 mL of distilled water.
-
Incubate at 30 °C for 10 minutes.
-
Measure the absorbance at 520 nm.
-
-
Quantification:
-
Prepare a calibration curve using gallic acid standards.
-
Determine the concentration of gallic acid released in the samples.
-
Calculate the concentration of this compound based on the stoichiometry of the enzymatic reaction (1 mole of this compound yields 1 mole of gallic acid).
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
References
Technical Support Center: Preventing Enzymatic Degradation of beta-Glucogallin During Extraction
For researchers, scientists, and drug development professionals, ensuring the stability of beta-glucogallin during extraction is critical for accurate quantification and downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to enzymatic degradation.
Troubleshooting Guide
Low yields of this compound and the appearance of its degradation products, gallic acid and glucose, are primary indicators of enzymatic activity during extraction. The main culprit is the endogenous plant enzyme, β-glucosidase , which becomes active upon tissue homogenization. Here are common problems and their solutions:
| Problem | Potential Cause | Recommended Solution(s) |
| Low or inconsistent this compound yield | Enzymatic Degradation: Active β-glucosidase hydrolyzing this compound. | 1. Thermal Inactivation (Blanching): Briefly treat the plant material with heat before extraction to denature enzymes. Microwave blanching is a rapid and effective method.[1][2][3] 2. Solvent Selection: Use organic solvents like ethanol or methanol, which can inhibit enzyme activity.[4] 3. pH Control: Adjusting the pH of the extraction buffer to be slightly acidic can reduce β-glucosidase activity. |
| High levels of gallic acid in the extract | Hydrolysis of this compound: This is a direct result of β-glucosidase activity. | 1. Immediate Enzyme Inactivation: Minimize the time between sample harvesting/grinding and extraction. Flash-freeze fresh material in liquid nitrogen if immediate processing is not possible. 2. Use of Chemical Inhibitors: Incorporate specific β-glucosidase inhibitors into the extraction solvent. |
| Browning of plant material or extract | Polyphenol Oxidase (PPO) Activity: While not directly degrading this compound, PPO activity indicates general enzymatic activity and can lead to complex interactions affecting yield and purity. | 1. Blanching: This method is also effective against PPO. 2. Addition of Antioxidants: Include antioxidants like ascorbic acid in the extraction solvent to inhibit PPO.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound degradation?
A1: The primary enzyme is β-glucosidase . This enzyme hydrolyzes the glycosidic bond in this compound, releasing gallic acid and glucose.
Q2: What is the most effective method to prevent enzymatic degradation?
A2: Thermal inactivation (blanching) is a highly effective and widely used method to denature and deactivate enzymes before extraction. Microwave blanching, in particular, offers rapid and uniform heating, which can lead to better preservation of phenolic compounds.[1][2][3]
Q3: Can I use chemical inhibitors instead of heat treatment?
A3: Yes, chemical inhibitors can be a viable alternative, especially for heat-sensitive applications. Specific inhibitors for β-glucosidase include D-glucono-δ-lactone, castanospermine, and isofagomine.[6] Natural compounds like quercetin have also been shown to inhibit β-glucosidase.[6]
Q4: What is the optimal pH for this compound stability during extraction?
A4: While specific data for this compound is limited, many plant β-glucosidases exhibit optimal activity in the pH range of 4.0 to 6.5.[7] Therefore, maintaining a slightly acidic pH outside of this optimal range can help reduce enzymatic degradation.
Q5: How does temperature affect the stability of this compound?
A5: Higher temperatures used for blanching effectively inactivate degradative enzymes. However, prolonged exposure to very high temperatures can lead to thermal degradation of this compound itself. The key is a short duration of high heat, as is characteristic of microwave blanching.[8][9][10]
Q6: What solvents are recommended for this compound extraction to minimize degradation?
A6: Organic solvents such as methanol and ethanol are effective not only for solubilizing this compound but also for inhibiting the activity of degradative enzymes.[4] An aqueous solution of acetone (e.g., 9:1 acetone:water) has also been used effectively in the extraction of this compound from Emblica officinalis.[11]
Quantitative Data Summary
The following tables provide a summary of the impact of different conditions on enzyme activity and compound stability.
Table 1: Effect of Blanching on Enzyme Activity and Phenolic Content
| Plant Material | Blanching Method | Temperature (°C) | Time | Effect on Enzyme Activity | Effect on Total Phenolic Content | Reference |
| Mango, Apple, Orange, Banana Peelings | Microwave | 720 W | 1, 3, 5 min | Decreased browning rates (indicative of reduced enzyme activity) | Significant increase in free and bound phenolics | [2][4] |
| Green Asparagus | Microwave | 300 W | 4 min | - | Highest retention of total phenolics | [12] |
| Fruit Peelings | Microwave | 720 W | 3 or 5 min | Reduced browning rate | Preserved antioxidant activities | [2] |
Table 2: Thermal Stability of β-Glucosidase
| Source of β-Glucosidase | Temperature (°C) | Half-life (t½) | Optimal pH | Reference |
| Malbranchea pulchella | 55 | Lost all activity after 4 hours | 6.0 | [7] |
| Malbranchea pulchella | 60 | Lost all activity after 4 hours | 6.0 | [7] |
| Tea Leaves (Isoenzyme A) | 40 | - | 5.0 | [13] |
| Tea Leaves (Isoenzyme B) | 50 | - | 5.0 | [13] |
Experimental Protocols
Protocol 1: Microwave Blanching for Enzyme Inactivation
This protocol is a general guideline for inactivating enzymes in plant material prior to solvent extraction.
Materials:
-
Fresh plant material
-
Microwave oven
-
Microwave-safe container
-
Deionized water
Procedure:
-
Weigh a known amount of fresh plant material (e.g., 10 g).
-
Place the material in a microwave-safe container.
-
Add a small amount of deionized water to facilitate even heating.
-
Microwave on high power for a short duration (e.g., 45-90 seconds). The exact time will need to be optimized for the specific plant material and microwave power.
-
Immediately after blanching, cool the plant material rapidly in an ice bath to prevent further thermal degradation of this compound.
-
Proceed with your chosen solvent extraction method.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, and DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Filter the plant extract through a 0.45 µm syringe filter before injection.
-
Injection: Inject a known volume of the standard solutions and the sample extract.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
Visualizations
Caption: Workflow for this compound Extraction with Enzyme Inactivation Steps.
Caption: Logical Relationship of Enzymatic Degradation and Prevention Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of microwave blanching on antioxidant activity, phenolic compounds and browning behaviour of some fruit peelings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencebeingjournal.com [sciencebeingjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect of Ascorbic Acid on in vitro Enzymatic Digestion of Raw and Cooked Starches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of microwave blanching conditions on the quality of green asparagus (Asparagus officinalis L.) butt segment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction, partial purification and determination of some biochemical properties of β–glucosidase from Tea Leaves (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of beta-Glucogallin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of beta-Glucogallin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for the LC-MS analysis of this compound?
A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, this compound. These components can consist of salts, lipids, proteins, and other endogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, resulting in either ion suppression or enhancement.[1][2] This interference can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, leading to unreliable results.[3] Given that this compound is a polar glycoside, it can be particularly susceptible to matrix effects in complex biological samples.[4]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Matrix effects can be identified through both qualitative and quantitative methods. A widely used qualitative technique is the post-column infusion experiment .[5] In this method, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column.[6] The injection of a blank matrix extract will reveal a dip or rise in the baseline signal at the retention time of interfering components, which indicates ion suppression or enhancement, respectively.[5][6]
For a quantitative assessment, the post-extraction spike method is recommended.[5] This involves comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract.[4] A significant difference between these two measurements provides a quantitative measure of the matrix effect.
Q3: What are the most effective strategies to minimize matrix effects for a polar compound like this compound?
A3: A multi-pronged approach is generally the most effective for mitigating matrix effects. This includes:
-
Optimizing Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring high recovery of this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are often more effective than simple protein precipitation (PPT) for reducing matrix effects.[4]
-
Chromatographic Separation: Fine-tuning the LC method to achieve chromatographic separation of this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase, using a different column, or modifying the gradient.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it possesses nearly identical chemical and physical properties to this compound, it will be affected by matrix interferences in a similar manner, enabling accurate correction of the results.[3]
-
Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
Q4: When is the use of a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A4: The use of a SIL-IS is highly recommended for all quantitative bioanalytical methods, particularly when analyzing complex matrices like plasma or tissue homogenates. Regulatory bodies often emphasize the importance of evaluating and mitigating matrix effects during method validation, and a SIL-IS is the most reliable approach to compensate for unavoidable matrix effects and ensure data accuracy and reproducibility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH for this compound. | Adjust the mobile phase pH. For acidic compounds like this compound, a pH 2 units below its pKa is a good starting point. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Consider using a column with a different chemistry, such as one with an embedded polar group. | |
| High Signal Variability Between Samples | Significant and variable matrix effects between individual samples. | Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE). Use a stable isotope-labeled internal standard (SIL-IS) to compensate for this variability. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. | |
| Low Analyte Recovery | Inefficient extraction during sample preparation. | For Liquid-Liquid Extraction (LLE), optimize the extraction solvent and pH. For SPE, ensure the correct sorbent and elution solvent are used for a polar analyte like this compound. |
| Analyte instability in the sample or final extract. | Investigate the stability of this compound under the storage and processing conditions. Consider the use of stabilizers if necessary. | |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components with this compound. | Enhance sample preparation using techniques like SPE. Optimize the chromatographic method to improve separation. |
| High concentration of salts or phospholipids in the final extract. | Employ sample preparation methods specifically designed to remove these components. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode or polymeric reversed-phase SPE is often effective for polar analytes.
-
Condition the SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Equilibrate the Cartridge: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load the Sample: Pre-treat 500 µL of plasma by adding 500 µL of 2% formic acid. Load the diluted sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A: A standard of this compound prepared in a pure solvent (e.g., mobile phase).
-
Set B: A blank matrix extract spiked with the this compound standard at the same concentration as Set A.
-
Set C: A pre-spiked matrix sample (matrix spiked with the this compound standard before the extraction process).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects for polar analytes like this compound. The values are indicative and can vary depending on the specific matrix and analytical conditions.
| Sample Preparation Technique | Typical Matrix Effect Reduction | Typical Analyte Recovery | Relative Cost |
| Protein Precipitation (PPT) | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High |
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: beta-Glucogallin Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of beta-Glucogallin in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound (β-Glucogallin) is a naturally occurring polyphenolic compound with potent antioxidant and anti-inflammatory properties.[1][2] As a primary metabolite in the biosynthesis of hydrolyzable tannins, it is of significant interest in various research fields.[1] However, like many polyphenols, this compound can be unstable in aqueous solutions such as cell culture media. Its degradation can lead to a loss of bioactivity and the formation of potentially confounding byproducts, impacting experimental reproducibility and the accuracy of results.
Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?
A2: The stability of polyphenols like this compound in cell culture media is influenced by several factors, including:
-
pH: The pH of the cell culture medium can significantly affect the rate of hydrolysis and oxidation.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.
-
Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Oxygen Levels: The presence of dissolved oxygen can lead to oxidative degradation.
-
Presence of Metal Ions: Metal ions, often present in media components, can catalyze oxidation.
-
Enzymatic Activity: Some cell types may release enzymes, such as polyphenol oxidases (PPOs), that can degrade polyphenols.
-
Media Composition: The complex mixture of components in cell culture media, like Dulbecco's Modified Eagle's Medium (DMEM), can contribute to polyphenol instability.
Q3: How can I prepare and store this compound stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are critical.
-
Solvent Choice: For stock solutions, dissolve this compound in an organic solvent like DMSO or dimethylformamide, where it is more soluble and stable. It is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize exposure to oxygen.
-
Storage Conditions: Store stock solutions at -20°C or lower in airtight, light-protected containers.
-
Aqueous Solutions: Avoid long-term storage of aqueous solutions. If an aqueous stock solution is necessary, it is recommended not to store it for more than one day. Prepare it fresh before each experiment.
Q4: Are there any recommended supplements to add to my cell culture medium to improve this compound stability?
A4: Yes, several supplements can help to mitigate degradation:
-
Antioxidants: Ascorbic acid (Vitamin C) and citric acid are commonly used antioxidants that can help prevent oxidative degradation.
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can bind metal ions that catalyze oxidation, thereby improving stability.
-
Serum: While serum itself is a complex mixture, the proteins within it can sometimes bind to polyphenols, offering some protection against degradation. However, the impact of serum can be variable and should be empirically tested.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Browning of cell culture medium after adding this compound. | Oxidation of this compound, leading to the formation of colored quinone-like compounds. | 1. Prepare fresh this compound solutions for each experiment.2. Add antioxidants like ascorbic acid (50-100 µM) to the medium.3. Minimize light exposure by working in a darkened environment and using amber-colored culture vessels.4. If possible, reduce the oxygen tension in the incubator. |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in the culture medium over the course of the experiment. | 1. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).2. Conduct a time-course experiment to determine the rate of degradation in your specific cell culture system.3. Include a stability control (this compound in cell-free medium) in your experiments to assess degradation. |
| High variability between experimental replicates. | Inconsistent preparation and handling of this compound solutions. Lot-to-lot variability in serum if used. | 1. Standardize the protocol for preparing and adding this compound to the culture medium.2. Prepare a large batch of stock solution to be used across all related experiments.3. If using serum, test a single batch and reserve enough for the entire set of experiments. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the half-life and degradation kinetics of this compound in various cell culture media. Researchers are encouraged to perform their own stability studies to determine these parameters within their specific experimental setup. The following table can be used as a template to record and compare stability data.
| Cell Culture Medium | Serum Concentration (%) | Stabilizer Added | Incubation Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| Example: DMEM | Example: 10% FBS | Example: None | Example: 37 | Data to be determined | Data to be determined |
| Example: DMEM | Example: 10% FBS | Example: 100 µM Ascorbic Acid | Example: 37 | Data to be determined | Data to be determined |
| Example: RPMI-1640 | Example: 5% FBS | Example: None | Example: 37 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the desired cell culture medium to the final working concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation for HPLC: Immediately after removal, stop any further degradation by freezing the sample at -80°C until analysis. Before analysis, thaw the sample and, if necessary, precipitate proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. A typical HPLC method for polyphenol analysis uses a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[3][4][5] Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (around 280 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of In Vitro Assays for Beta-Glucogallin Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing in vitro assays for beta-glucogallin activity. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro biological activity of this compound that is commonly assayed?
A1: The most well-documented in vitro activity of this compound is the inhibition of the enzyme aldose reductase (AKR1B1).[1][2][3][4] This enzyme is a key target in the study of diabetic complications.[5][6][7] Therefore, most in vitro assays for this compound activity are designed as aldose reductase inhibition assays.
Q2: My assay is not working at all (no signal or very low signal). What are the initial checks I should perform?
A2: If your assay is not producing a signal, consider the following initial troubleshooting steps:
-
Reagent Integrity: Ensure that all kit components are within their expiration date and have been stored correctly.[8][9] Pay special attention to the enzyme and the cofactor (NADPH), as they can be sensitive to degradation.[10]
-
Assay Buffer Temperature: The assay buffer should be at room temperature for optimal performance.[8]
-
Correct Wavelength: Verify that your plate reader is set to the correct wavelength for detecting NADPH consumption, which is typically 340 nm.[5][11]
-
Protocol Adherence: Double-check that you have followed all the steps in the protocol precisely, without omitting any additions or incubations.[8]
-
Enzyme Activity: Confirm the activity of your aldose reductase stock. It may have lost activity due to improper storage or multiple freeze-thaw cycles.[12]
Q3: I'm observing high background noise in my assay. What are the common causes and how can I reduce it?
A3: High background can obscure your results and is often caused by several factors:
-
Non-Enzymatic NADPH Oxidation: NADPH can be unstable and oxidize spontaneously. To account for this, include a "no-enzyme" control in your experimental setup. This well should contain all assay components except for the aldose reductase enzyme. The rate of absorbance decrease in this well can be subtracted from your experimental wells.[5][13]
-
Sample Interference: Components in your test sample, including this compound itself at very high concentrations, might absorb light at 340 nm. Run a "sample blank" containing your sample and all assay components except NADPH to measure this background absorbance.
-
Contaminated Reagents: Ensure that your buffers and other reagents are not contaminated. Use high-purity water and reagents to prepare all solutions.[14][15]
-
Insufficient Washing (for ELISA-based formats): If using an ELISA-based detection method, ensure that washing steps are thorough to remove any unbound reagents.[14][15][16]
Q4: My results are inconsistent between wells and experiments. How can I improve the reproducibility of my assay?
A4: Inconsistent results are a common challenge. Here are some tips to improve reproducibility:
-
Consistent Pipetting: Use calibrated pipettes and be consistent with your pipetting technique. Avoid introducing air bubbles.[8][9] Whenever possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[8][9]
-
Temperature Control: Enzyme kinetics are highly sensitive to temperature. Ensure that all reagents and plates are equilibrated to the assay temperature (e.g., 37°C) and that the temperature is maintained consistently throughout the experiment.[17]
-
Substrate and Enzyme Concentrations: Use consistent concentrations of both the enzyme and the substrate in all experiments. The substrate concentration should ideally be at or near the Michaelis constant (Km) for competitive inhibitors.[10]
-
Thorough Mixing: Ensure that all components in the wells are mixed thoroughly but gently after addition.[8]
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect results. To minimize this "edge effect," avoid using the outermost wells for critical samples or ensure the plate is properly sealed during incubations.[17]
Q5: How does the solvent used to dissolve this compound, such as DMSO, affect the assay?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound. However, it can impact enzyme activity:
-
Inhibition: High concentrations of DMSO can inhibit many enzymes.[18] It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1% (v/v).[1][18]
-
Solvent Control: Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the inhibitor (this compound). This allows you to account for any effect of the solvent on the enzyme's activity.[10]
-
Solubility Issues: If this compound precipitates when added to the aqueous assay buffer, you may need to optimize the final DMSO concentration. Ensure the inhibitor is fully dissolved in the stock solution before diluting it into the assay buffer.[5]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your this compound in vitro assays.
Guide 1: Spectrophotometric Aldose Reductase Inhibition Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity in the positive control (no inhibitor). | 1. Inactive enzyme due to improper storage or handling.[12] 2. Degraded NADPH cofactor.[10] 3. Incorrect buffer pH or temperature.[5] 4. Omission of a key reagent (e.g., substrate). | 1. Use a fresh aliquot of aldose reductase and avoid repeated freeze-thaw cycles. 2. Always prepare NADPH solutions fresh before each experiment. 3. Verify the pH of your buffer at the assay temperature and ensure your plate reader is set to the correct temperature. 4. Carefully review the protocol and your pipetting steps. |
| High background absorbance (signal decreases in "no enzyme" control). | 1. Spontaneous, non-enzymatic oxidation of NADPH.[5][13] 2. Contamination of reagents with oxidizing agents. | 1. Subtract the rate of absorbance decrease from the "no enzyme" control from all other readings. 2. Use high-purity reagents and freshly prepared buffers. |
| Non-linear reaction rate (curve flattens out too quickly). | 1. Substrate depletion.[8] 2. Enzyme concentration is too high. | 1. Ensure the substrate concentration is not limiting. For kinetic studies, it should be around the Km value. 2. Perform an enzyme titration to determine the optimal enzyme concentration that gives a linear reaction rate for the desired time period.[12] |
| IC50 value for this compound is significantly different from expected values. | 1. Incorrect concentration of this compound stock solution. 2. Substrate concentration is affecting the apparent IC50.[5] 3. Final DMSO concentration is too high, causing non-specific inhibition.[18] | 1. Confirm the purity and concentration of your this compound. 2. Standardize the substrate concentration across all experiments. Be aware that for competitive inhibitors, the IC50 will increase with increasing substrate concentration. 3. Perform a DMSO tolerance test for your enzyme and ensure the final concentration in the assay is in the non-inhibitory range.[18] |
Guide 2: HPLC/LC-MS Based Quantification of this compound or Reaction Products
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or splitting). | 1. Column contamination or degradation.[19] 2. Incompatibility between the sample solvent and the mobile phase.[19] 3. Column void. | 1. Flush the column with a strong solvent or replace the column if necessary. 2. Whenever possible, dissolve the sample in the initial mobile phase. 3. Replace the column and ensure proper handling to avoid pressure shocks.[20] |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition.[21] 2. Temperature variations.[16] 3. Leaks in the HPLC system. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check for any leaks in the fittings and pump seals.[16] |
| High baseline noise. | 1. Contaminated mobile phase or solvents.[22] 2. Air bubbles in the system. 3. Detector issues. | 1. Use high-purity, LC-MS grade solvents and additives.[7] 2. Degas the mobile phase thoroughly. 3. Clean the detector cell or consult the instrument manual. |
| Low signal intensity or poor sensitivity. | 1. Suboptimal ionization in the mass spectrometer. 2. Sample degradation. 3. Matrix effects from the assay buffer. | 1. Optimize the ion source parameters (e.g., temperature, gas flow). 2. Ensure proper sample storage and handling. Consider the stability of this compound in your assay buffer. 3. Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances from the buffer.[23] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound activity assays, primarily focusing on its inhibition of aldose reductase.
Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase (AKR1B1)
| Substrate | Substrate Concentration | This compound IC50 (µM) | Reference |
| DL-Glyceraldehyde | Saturating | 58 ± 3 | [1][4] |
| Glucose | 1 M (Saturating) | 17 ± 1 | [1][4] |
| Glucose | 50 mM (Physiological) | 13 ± 1 | [1][4] |
Table 2: General Recommendations for DMSO Concentration in Enzyme Assays
| Final DMSO Concentration (v/v) | Expected Impact on Enzyme Activity | Recommendations | Reference |
| < 1% | Generally considered safe for most enzymes with minimal impact. | Ideal for most assays. Always include a vehicle control. | [1][18] |
| 1% - 5% | May cause inhibition or activation of some enzymes. | Requires empirical determination of DMSO tolerance for the specific enzyme. | [18] |
| > 5% | Likely to cause significant inhibition or denaturation of many enzymes. | Avoid if possible. If necessary, extensive validation and controls are required. | [24] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of this compound against aldose reductase.
Protocol 1: Spectrophotometric Aldose Reductase Inhibition Assay
This protocol is adapted from methodologies used in the characterization of aldose reductase inhibitors.[1][11]
1. Materials and Reagents:
-
Purified recombinant human aldose reductase (AKR1B1)
-
This compound
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2
-
DMSO (for dissolving this compound)
-
96-well, clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
2. Reagent Preparation:
-
Aldose Reductase Solution: Prepare a working solution of aldose reductase in the assay buffer. The final concentration should be determined by an enzyme titration to ensure a linear reaction rate for at least 10 minutes.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 0.1 mM. Note: Prepare this solution fresh before each experiment.
-
Substrate Solution: Prepare a stock solution of DL-glyceraldehyde in the assay buffer. The final concentration in the assay should be at or near the Km value for the enzyme.
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.
3. Assay Procedure:
-
Set up the 96-well plate with the following controls and experimental wells:
-
Blank (No Enzyme): Assay Buffer, Substrate, NADPH
-
Positive Control (No Inhibitor): Assay Buffer, Aldose Reductase, Substrate, NADPH, and DMSO (at the same final concentration as the inhibitor wells)
-
Inhibitor Wells: Assay Buffer, Aldose Reductase, Substrate, NADPH, and serial dilutions of this compound
-
-
To each well, add the following in order:
-
Assay Buffer
-
Aldose Reductase solution
-
This compound solution or DMSO (for the positive control)
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Substrate and NADPH solution to all wells.
-
Immediately place the plate in the microplate spectrophotometer, pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
4. Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "Blank" well from all other wells to correct for non-enzymatic NADPH oxidation.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the optimization of this compound in vitro assays.
Caption: A typical experimental workflow for screening enzyme inhibitors like this compound.
Caption: A logical troubleshooting workflow for common issues in enzyme assays.
Caption: The polyol pathway showing the role of aldose reductase and its inhibition by this compound.
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Method development for β-glucogallin and gallic acid analysis: application to urinary pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor Screening and Design [creative-enzymes.com]
- 13. benchchem.com [benchchem.com]
- 14. jg-biotech.com [jg-biotech.com]
- 15. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Various Carbohydrates in Aqueous Solutions on Color Stability and Degradation Kinetics of Selected Anthocyanins During Storage | MDPI [mdpi.com]
- 22. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 23. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Beta-Glucogallin and Gallic Acid Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of beta-Glucogallin and its aglycone, gallic acid. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic applications.
This compound, a gallotannin found in various plants, and its core phenolic component, gallic acid, are both recognized for their significant biological activities.[1][2] While structurally related, the glycosylation of gallic acid to form this compound can influence its bioavailability, metabolic fate, and efficacy. This guide delves into a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of this compound and gallic acid. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Table 1: Antioxidant Activity | |
| Assay | Compound |
| DPPH Radical Scavenging | Gallic Acid |
| ABTS Radical Scavenging | Gallic Acid |
| This compound | Data not available in directly comparable studies |
| Table 2: Anti-inflammatory Activity | |
| Target | Compound |
| COX-2 Inhibition | Gallic Acid |
| Aldose Reductase Inhibition | This compound |
| Table 3: Anticancer Activity (Cytotoxicity) | |
| Cell Line | Compound |
| SMMC-7721 (Human Hepatocellular Carcinoma) | Gallic Acid |
| MDA-MB-231 (Human Breast Cancer) | Gallic Acid |
| K562 (Human Leukemia) | Gallic Acid |
| Imatinib-resistant K562 (IR-K562) | Gallic Acid |
| KB (Oral Cancer) | This compound |
Bioavailability and Metabolism: A Comparative Overview
Gallic Acid: Following oral administration, gallic acid is rapidly absorbed and metabolized.[3][4] This leads to low bioavailability of the parent compound.[5][6] Its metabolism primarily occurs in the liver, with major metabolites including 4-O-methylgallic acid.[5]
This compound: The glycosidic linkage in this compound may influence its absorption and metabolism. Evidence suggests that this compound can be absorbed systemically, as unmodified this compound has been detected in urine after administration.[7] However, detailed pharmacokinetic studies directly comparing its bioavailability to gallic acid are limited. Some studies suggest that derivatives of this compound are being developed to improve pharmacokinetic parameters.[1]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling
Both this compound and gallic acid have been shown to modulate key inflammatory pathways. Gallic acid exerts its anti-inflammatory effects through the inhibition of the NF-κB, MAPK, and Akt signaling pathways.[8][9] this compound has also been reported to inhibit the activation of NF-κB and the NLRP3 inflammasome.[2]
Anticancer Signaling
Gallic acid has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2/Bax ratio and inhibition of the BCR/ABL kinase and NF-κB activity.[10] this compound has also demonstrated anti-proliferative activity, with molecular docking studies suggesting interactions with AKT1.[11]
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound or gallic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of each test compound concentration to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare various concentrations of the test compounds.
-
Add a specific volume of the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add different concentrations of the test compounds to the wells and incubate for a set time.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Activity Assays
-
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Protocol:
-
A reaction mixture containing buffer, heme, and the COX-2 enzyme is prepared.
-
The test compound (this compound or gallic acid) at various concentrations is pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of prostaglandin produced is quantified, typically using an ELISA kit.
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
-
-
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression and, consequently, a reduction in light emission.
-
Protocol:
-
Cells (e.g., HEK293T or macrophages) are transfected with a plasmid containing the NF-κB-luciferase reporter construct.
-
The cells are then treated with various concentrations of the test compound.
-
Inflammation is induced using an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
After a specific incubation period, the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence is measured using a luminometer.
-
The percentage of NF-κB inhibition is calculated, and the IC50 value can be determined.
-
Anticancer Activity Assays
-
Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cancer cells are treated with the test compound for a specified time.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.
-
The stained cells are analyzed using a flow cytometer.
-
The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are determined.
-
Conclusion
Both this compound and gallic acid exhibit promising antioxidant, anti-inflammatory, and anticancer properties. Gallic acid has been more extensively studied, with a wealth of data on its mechanisms of action and specific inhibitory concentrations. This compound, as a glycoside of gallic acid, presents an interesting profile with demonstrated systemic availability and potent inhibition of specific enzymes like aldose reductase.
References
- 1. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary gallic acid as an antioxidant: A review of its food industry applications, health benefits, bioavailability, nano-delivery systems, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary gallic acid as an antioxidant: A review of its food industry applications, health benefits, bioavailability, nano-delivery systems, and drug interactions (2024) | Zedong Xiang | 19 Citations [scispace.com]
- 5. The Gallic Acid–Phospholipid Complex Improved the Antioxidant Potential of Gallic Acid by Enhancing Its Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Emblica officinalis extract containing β-glucogallin vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO01862D [pubs.rsc.org]
- 8. Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways | Bangladesh Journal of Pharmacology [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Anti-leukemic effects of gallic acid on human leukemia K562 cells: downregulation of COX-2, inhibition of BCR/ABL kinase and NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of beta-Glucogallin on Aldose Reductase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of beta-Glucogallin's performance as an aldose reductase inhibitor against other alternatives, supported by experimental data.
Comparative Inhibitory Potency of Aldose Reductase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known aldose reductase inhibitors. IC50 values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in experimental conditions such as enzyme source and substrate can influence the results.
| Inhibitor | Chemical Class | IC50 (µM) | Enzyme Source | Substrate |
| This compound | Polyphenolic Glycoside | 17[1][2] | Human recombinant AKR1B1 | Glucose |
| This compound | Polyphenolic Glycoside | 58[1][3] | Human recombinant AKR1B1 | DL-Glyceraldehyde |
| Sorbinil | Spirohydantoin | 0.26 - 0.28[4] | Not Specified | DL-Glyceraldehyde |
| Tolrestat | Acetic acid derivative | 0.015[4] | Not Specified | DL-Glyceraldehyde |
| Epalrestat | Acetic acid derivative | 0.012 - 0.021[4] | Not Specified | DL-Glyceraldehyde |
| Ranirestat (AS-3201) | Succinimide | ~0.0018 | Human Recombinant Aldose Reductase | DL-Glyceraldehyde |
| Fidarestat | Spirohydantoin | 0.018[4] | Not Specified | DL-Glyceraldehyde |
| Zenarestat | Acetic acid derivative | 0.011[4] | Not Specified | DL-Glyceraldehyde |
| Zopolrestat | Acetic acid derivative | 0.041[4] | Not Specified | DL-Glyceraldehyde |
| Alrestatin | Acetic acid derivative | 1[4] | Not Specified | DL-Glyceraldehyde |
| Quercetin | Flavonoid | Not Specified | Not Specified | Not Specified |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.[5][6][7]
1. Enzyme Preparation:
-
Aldose reductase can be isolated from various sources, such as rat lenses or kidneys, or commercially available human recombinant enzyme can be used.[5][7]
-
For tissue extraction, homogenize the tissue in an ice-cold phosphate buffer (e.g., 0.067 M, pH 6.2) containing a reducing agent like β-mercaptoethanol.[6]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[5][6]
-
The resulting supernatant containing the crude enzyme extract can be used directly or further purified.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate or quartz cuvettes.[5][6]
-
The reaction mixture contains:
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, typically DL-glyceraldehyde or glucose.[5][7]
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP+.[5]
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Cell-Based Sorbitol Accumulation Assay
This assay measures the ability of a compound to inhibit aldose reductase activity within a cellular context by quantifying the accumulation of sorbitol.[9][10][11]
1. Cell Culture and Treatment:
-
Use a suitable cell line that expresses aldose reductase, such as retinal cells, lens epithelial cells, or macrophages.[9][10]
-
Culture the cells under high glucose conditions (e.g., 30-50 mM glucose) to induce aldose reductase activity.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Sorbinil) as a positive control for a specified period (e.g., 24-72 hours).[1][3][10]
2. Sample Preparation:
-
After treatment, harvest the cells and lyse them to release intracellular contents.
-
Deproteinate the cell lysates, for example, by perchloric acid precipitation followed by neutralization.[11]
3. Sorbitol Quantification:
-
The intracellular sorbitol concentration can be measured using various methods, including:
-
Fluorometric enzyme assays: These assays use sorbitol dehydrogenase to convert sorbitol to fructose, with the concomitant reduction of NAD+ to NADH, which is then measured fluorometrically.[11]
-
High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of sorbitol from other cellular components.
-
Commercially available sorbitol assay kits.
-
4. Data Analysis:
-
Quantify the sorbitol levels in treated cells and compare them to the untreated high-glucose control.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound.
Mandatory Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating an aldose reductase inhibitor.
References
- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | Semantic Scholar [semanticscholar.org]
- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro aldose reductase inhibitory activity [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. This compound reduces the expression of lipopolysaccharide-induced inflammatory markers by inhibition of aldose reductase in murine macrophages and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to Cross-Validation of HPLC and NMR for Beta-Glucogallin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Beta-glucogallin, a key hydrolyzable tannin precursor found in various medicinal plants, has garnered significant interest for its therapeutic potential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques for the quantification of such phytochemicals. This guide provides an objective comparison of HPLC and qNMR for this compound quantification, supported by experimental protocols and data presentation.
Quantitative Performance Comparison
While direct head-to-head cross-validation studies for this compound are not extensively published, the performance of both HPLC and quantitative NMR (qNMR) can be reliably inferred from existing literature on this compound analysis and general validation principles for natural products. Both methods, when properly validated, offer good accuracy and precision.[1]
| Parameter | HPLC (with UV Detection) | qNMR (¹H NMR) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Typically in the low µg/mL range | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range | Typically in the low to mid µg/mL range |
| Analysis Time per Sample | 15-30 minutes | 5-15 minutes |
| Solvent Consumption | High | Low |
| Sample Preparation | Moderately complex (filtration, dilution) | Simple (dissolution in deuterated solvent) |
| Structural Information | No | Yes |
| Need for Reference Standard | Yes (for calibration curve) | Yes (for identity confirmation and internal/external standard) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol is based on a validated reversed-phase HPLC method for the simultaneous detection of this compound and gallic acid.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
-
Plant extract containing this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, vortex, and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Method for this compound Quantification
This protocol outlines a general procedure for the quantification of this compound using ¹H-NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
This compound reference standard
-
Plant extract containing this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the dried plant extract and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Vortex the sample to ensure complete dissolution and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
Use a 90° pulse angle for maximum signal intensity.
-
-
Data Processing and Quantification:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate the characteristic, well-resolved signal of this compound and the signal of the internal standard. The aromatic protons of the galloyl group of this compound are often suitable for integration.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
analyte = this compound
-
IS = Internal Standard
-
Method Comparison and Cross-Validation Workflow
A robust cross-validation ensures the reliability and interchangeability of the analytical methods.
Caption: Cross-validation workflow for this compound quantification.
Signaling Pathway of this compound Biosynthesis
Understanding the biosynthetic pathway of this compound provides context for its presence in plant extracts.
Caption: Biosynthesis of this compound.
Conclusion
Both HPLC and qNMR are suitable methods for the quantification of this compound. HPLC is a well-established, sensitive, and robust technique, particularly for routine quality control in a high-throughput setting. On the other hand, qNMR offers a rapid, non-destructive analysis with minimal sample preparation and provides valuable structural information simultaneously. The choice between the two methods will depend on the specific research question, available instrumentation, and the desired throughput. For comprehensive and highly reliable results, a cross-validation approach, leveraging the strengths of both techniques, is recommended.
References
A Comparative Analysis of the Antioxidant Capacity of Beta-Glucogallin and Other Prominent Polyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of beta-glucogallin against other well-researched polyphenols, including gallic acid, quercetin, curcumin, and resveratrol. The information is supported by available experimental data from in vitro antioxidant assays and an exploration of the underlying signaling pathways.
Quantitative Antioxidant Capacity: A Comparative Overview
Direct quantitative comparisons of the antioxidant capacity of pure this compound using standardized in vitro assays like DPPH, ABTS, and ORAC are limited in publicly available literature. However, this compound is widely recognized as a potent antioxidant.[1][2] Its antioxidant effects have been demonstrated in cellular models, where it has been shown to reduce reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD).[3] One study reported a high Oxygen Radical Absorbance Capacity (ORAC) value of 4200 µmol Trolox equivalents/g for a product containing this compound, though it is not specified if this value corresponds to the pure compound.
For a comparative perspective, the following table summarizes the reported antioxidant capacities of gallic acid, quercetin, curcumin, and resveratrol from various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Polyphenol | DPPH Assay (IC50) | ABTS Assay (IC50) | ORAC Assay (µmol TE/g or µM TE) |
| This compound | Data not available | Data not available | ~4200 µmol TE/g (in a product) |
| Gallic Acid | 3.03 - 8.5 µg/mL | 1.03 - 2.8 µg/mL | Data not available |
| Quercetin | 2.5 - 19.17 µg/mL | 1.89 - 11.2 µg/mL | 2.19 - 7.7 µmol TE/µmol |
| Curcumin | 3.2 - 53 µM | 15.59 - 18.54 µg/mL | Data not available |
| Resveratrol | ~25 - 100 µM | 2.86 - 44.8 µg/mL | 23.12 µmol TE/g |
Note: TE = Trolox Equivalents. A lower IC50 value indicates higher antioxidant activity.
Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway
A key mechanism through which many polyphenols exert their antioxidant effects is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[5] However, in the presence of oxidative stress or electrophilic compounds like certain polyphenols, Keap1 undergoes a conformational change, releasing Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[5][6] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[7]
Figure 1. Activation of the Keap1-Nrf2 antioxidant signaling pathway by polyphenols.
Experimental Protocols
To ensure consistency and comparability of antioxidant capacity data, standardized experimental protocols are essential. Below are detailed methodologies for the three most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound (e.g., this compound, other polyphenols) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Figure 2. Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution and mix.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the free radical initiator (AAPH), and a standard antioxidant (Trolox).
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Assay in Microplate: In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample, standard, or a blank (solvent).
-
Pre-incubation: Incubate the plate at 37°C for a short period.
-
Initiation of Reaction: Add the AAPH solution to all wells to start the oxidative reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence over time (e.g., every 1-2 minutes for up to 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Quantification: Plot a standard curve of net AUC versus Trolox concentration. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox equivalents (TE).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antidiabetic Effects of Beta-Glucogallin: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antidiabetic effects of beta-glucogallin, primarily as a component of Emblica officinalis (amla) extract, against established antidiabetic agents, metformin and sitagliptin, in animal models. The data presented is compiled from preclinical studies to offer insights into the potential of this compound as a therapeutic agent for diabetes.
Comparative Efficacy of Antidiabetic Agents
The following tables summarize the quantitative data from in vivo studies in streptozotocin (STZ)-induced diabetic rat models, a common approach to mimic type 1 diabetes, and other relevant models. It is important to note that the data for this compound is derived from studies using Emblica officinalis extracts, and thus the effects cannot be solely attributed to this compound.
Table 1: Effect on Fasting Blood Glucose in STZ-Induced Diabetic Rats
| Treatment | Animal Model | Dose | Duration | Baseline Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction |
| Emblica officinalis Extract (Aqueous seed) | Wistar Rats | 300 mg/kg | Single dose | ~135 (sub-diabetic) | ~101 | ~25.3% |
| Emblica officinalis Extract (Hydro-methanolic leaves) | Wistar Rats | 400 mg/kg | 45 days | >250 | Significantly decreased | - |
| Metformin | Wistar Rats | 100 mg/kg | Single dose | ~450 | ~351 | ~21.9% |
| Metformin | Wistar Rats | 300 mg/kg | 8 weeks | High | Significantly improved | - |
| Sitagliptin (analog) | HFD/STZ Mice | - | 10 weeks | High | Significantly alleviated | - |
Table 2: Effects on Other Relevant Parameters
| Treatment | Animal Model | Key Findings |
| Emblica officinalis Extract (Hydro-methanolic leaves) | Wistar Rats | Significantly increased plasma insulin levels; Improved lipid profile (reduced total cholesterol and triglycerides); Enhanced antioxidant status in liver and kidney.[1] |
| Metformin | Wistar Rats | Increased plasma β-endorphin-like immunoreactivity; Increased GLUT-4 expression in soleus muscle; Attenuated hepatic PEPCK gene expression.[2] |
| Sitagliptin | ZDF Rats | Significantly improved glycemic control (reduced HbA1c); Significantly reduced triglycerides; Decreased inflammatory markers (CRPhs, IL-1β).[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Induction of Diabetes in Animal Models
-
Streptozotocin (STZ)-Induced Diabetes: Diabetes is commonly induced in rodents by a single intraperitoneal injection of STZ, a chemical toxic to pancreatic β-cells.[2] Doses can vary, but a typical dose for rats is around 60 mg/kg body weight.[3] Diabetes is confirmed by measuring blood glucose levels, with levels above 250 mg/dL indicating a diabetic state.[1]
-
High-Fat Diet (HFD) / STZ-Induced Type 2 Diabetes: To model type 2 diabetes, animals are often fed a high-fat diet for several weeks to induce insulin resistance, followed by a low dose of STZ to induce partial β-cell dysfunction.[4]
Administration of Test Substances
-
Emblica officinalis Extract: Aqueous or hydro-methanolic extracts of different parts of the plant (seeds, leaves) are typically administered orally via gavage.[1][5] Doses in the cited studies ranged from 100 to 400 mg/kg body weight.[1][5]
-
Metformin: Metformin is administered orally.[2] Doses in the referenced studies for rats were in the range of 100-300 mg/kg.[2][6]
-
Sitagliptin: Sitagliptin or its analogs are administered orally.[4][7]
Biochemical Parameter Analysis
-
Fasting Blood Glucose: Blood samples are typically collected from the tail vein after an overnight fast. Glucose levels are measured using a glucometer or by standard enzymatic methods.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose tolerance.[5]
-
Plasma Insulin: Plasma insulin levels are measured using commercially available ELISA kits.[1]
-
Lipid Profile: Total cholesterol, triglycerides, LDL, and HDL cholesterol are measured from serum samples using standard biochemical assays.[1]
-
Gene and Protein Expression: Tissues of interest (e.g., liver, muscle) are collected to analyze the expression of specific genes and proteins (e.g., GLUT-4, PEPCK) using techniques like RT-PCR and Western blotting.[2]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound (as an aldose reductase inhibitor), metformin, and sitagliptin.
Caption: this compound's role in inhibiting the polyol pathway.
Caption: Metformin's multifaceted mechanism of action.
Caption: Sitagliptin's mechanism via DPP-4 inhibition.
Discussion and Future Directions
The available evidence from animal studies suggests that Emblica officinalis extracts, rich in this compound, possess significant antidiabetic properties, including blood glucose reduction and improvement in insulin levels and lipid profiles.[1][5] The primary mechanism attributed to this compound is the inhibition of aldose reductase, which is crucial in mitigating diabetic complications.[8][9] However, the direct in vivo blood glucose-lowering effect of isolated this compound needs to be unequivocally established.
In comparison, metformin and sitagliptin have well-defined mechanisms of action targeting hepatic glucose production/muscle glucose uptake and incretin hormone regulation, respectively.[2][7][10][11] Studies in STZ-induced diabetic rats and other models have consistently demonstrated their efficacy in controlling hyperglycemia.[2][3][12]
Future research should focus on in vivo studies using purified this compound to delineate its specific contribution to the antidiabetic effects observed with Emblica officinalis extracts. Investigating its potential synergistic effects with existing antidiabetic drugs could also open new avenues for diabetes management. A deeper understanding of its molecular targets beyond aldose reductase is warranted to fully elucidate its therapeutic potential.
References
- 1. bharatved.com [bharatved.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 9. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of beta-Glucogallin and Other Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of beta-Glucogallin and other prominent aldose reductase inhibitors. Aldose reductase is a critical enzyme in the polyol pathway. Under normal physiological conditions, this pathway has a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications. This document furnishes detailed experimental data, protocols for key assays, and visual representations of the underlying biological pathways and experimental procedures to aid in research and development.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of various natural and synthetic aldose reductase inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy; a lower IC50 value indicates greater potency. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and substrate used.
| Inhibitor | Class | IC50 Value | Enzyme Source | Substrate |
| This compound | Natural (Tannin) | 17 µM[1] | Recombinant Human AKR1B1 | DL-Glyceraldehyde |
| 58 µM[2][3] | Recombinant Human AKR1B1 | Glyceraldehyde | ||
| Epalrestat | Synthetic (Acetic Acid Derivative) | 10 nM[4] | Human Placenta | Not Specified |
| 98 nM[5] | Human Lens | Not Specified | ||
| Sorbinil | Synthetic (Spirohydantoin) | 0.26 - 0.28 µM | Not Specified | DL-Glyceraldehyde |
| 0.4 - 1.4 µM | Bovine Lens | Glucose | ||
| Tolrestat | Synthetic (Acetic Acid Derivative) | 35 nM[4] | Bovine Lenses | Not Specified |
| Fidarestat | Synthetic (Spirohydantoin) | 9.0 nM[3] | Not Specified | Not Specified |
| Ranirestat | Synthetic (Acetic Acid Derivative) | 11 nM[6] | Rat Lens | Not Specified |
| 15 nM[6] | Recombinant Human | Not Specified | ||
| Zopolrestat | Synthetic (Acetic Acid Derivative) | 3.1 nM[7] | Human Placenta | Not Specified |
| Quercetin | Natural (Flavonoid) | 0.16 µM | Rat Lens | DL-Glyceraldehyde |
| Agnuside | Natural (Iridoid Glycoside) | 22.4 nM[5] | Human Lens | Not Specified |
| Eupalitin-3-O-galactoside | Natural (Flavonoid) | 27.3 nM[5] | Human Lens | Not Specified |
Aldose Reductase and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. It catalyzes the reduction of glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concomitant depletion of NADPH contribute to osmotic and oxidative stress, which are implicated in the development of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. graphviz.org [graphviz.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Mechanisms of β-Glucogallin: A Comparative Guide for Researchers
A comprehensive analysis of β-Glucogallin's bioactivity, offering a comparative perspective against established alternatives in key therapeutic areas. This guide provides researchers, scientists, and drug development professionals with essential experimental data and detailed protocols to evaluate its potential as a multifaceted therapeutic agent.
β-Glucogallin, a naturally occurring polyphenolic ester, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from potent aldose reductase inhibition to antioxidant, anti-inflammatory, and emerging anti-cancer properties, position it as a promising candidate for further investigation. This guide consolidates the current in vitro evidence of β-Glucogallin's mechanisms of action, presenting a comparative analysis with other well-known molecules to provide a clear perspective on its potency and potential applications.
Comparative Analysis of In Vitro Efficacy
To contextualize the therapeutic potential of β-Glucogallin, its in vitro activity is compared against established inhibitors and standard compounds across its primary mechanisms of action.
Table 1: Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a critical strategy in managing diabetic complications. β-Glucogallin demonstrates potent and selective inhibition of this enzyme.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| β-Glucogallin | Aldose Reductase (AKR1B1) | 13-17 (with glucose as substrate)[1][2][3][4][5] | Emblica officinalis (Amla) |
| β-Glucogallin | Aldose Reductase (AKR1B1) | 58 (with glyceraldehyde as substrate)[2][3][6] | Emblica officinalis (Amla) |
| Sorbinil | Aldose Reductase | 0.4 - 3.1[7] | Synthetic |
| Quercetin | Aldose Reductase | 2.11 - 5[1][8][9] | Plant Flavonoid |
| Epicatechin | Aldose Reductase | ~7.0 (for Gallocatechin gallate, a related catechin)[10] | Plant Flavonoid |
Table 2: Antioxidant Activity
The free radical scavenging ability of β-Glucogallin contributes to its protective effects against oxidative stress-related pathologies.
| Compound | Assay | IC50 Value | Source/Standard |
| β-Glucogallin | Antioxidant Activity | Potent free radical scavenging properties reported[11] | Emblica officinalis (Amla) |
| Ascorbic Acid (Vitamin C) | DPPH Assay | ~3.1 µg/mL[12][13] | Standard Antioxidant |
| Trolox | ABTS Assay | ~2.34 µg/mL[14] | Standard Antioxidant |
Note: Specific IC50 values for β-Glucogallin in DPPH and ABTS assays were not available in the searched literature, though its potent antioxidant activity is widely acknowledged.
Table 3: Anti-Inflammatory Effects
β-Glucogallin modulates key inflammatory pathways, reducing the production of pro-inflammatory mediators.
| Compound | Effect | Target/Assay | IC50 Value | Source/Standard |
| β-Glucogallin | Reduction of pro-inflammatory cytokines | TNF-α, IL-6 | - | In vitro studies |
| Dexamethasone | Inhibition of MCP-1 secretion | THP-1 cells | 3 nM[11] | Synthetic Corticosteroid |
| Dexamethasone | Inhibition of IL-7 secretion | THP-1 cells | 58 nM[11] | Synthetic Corticosteroid |
| Dexamethasone | Inhibition of MIP-1α secretion | THP-1 cells | 332 nM[11] | Synthetic Corticosteroid |
Note: While β-Glucogallin is known to reduce TNF-α and IL-6 levels, specific IC50 values for this inhibition were not found in the provided search results.
Table 4: Anti-Cancer Activity
Emerging evidence suggests that β-Glucogallin possesses anti-proliferative effects against cancer cells, potentially through the modulation of critical signaling pathways. A structurally related compound, Penta-O-galloyl-beta-D-glucose (PGG), has shown potent anti-cancer activity.
| Compound | Cell Line | IC50 Value | Putative Mechanism |
| β-Glucogallin | Oral Cancer (KB cells) | 224.41 ± 2.01 µg/mL (for QI extract containing β-Glucogallin)[1] | PI3K/Akt pathway inhibition |
| Penta-O-galloyl-beta-D-glucose (PGG) | DNA Polymerase α | 13 nM[2] | Inhibition of DNA replication |
| Penta-O-galloyl-beta-D-glucose (PGG) | Colon Cancer Cells | - | Induction of p53[15] |
Signaling Pathways and Mechanisms of Action
The multifaceted therapeutic potential of β-Glucogallin stems from its ability to interact with and modulate several key cellular signaling pathways.
Aldose Reductase Inhibition Pathway
Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress and diabetic complications. β-Glucogallin acts as a non-competitive inhibitor of aldose reductase, effectively blocking this pathway.
References
- 1. Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer gallotannin penta-O-galloyl-beta-D-glucose is a nanomolar inhibitor of select mammalian DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting the Activity of Catechins as Incomplete Aldose Reductase Differential Inhibitors through Kinetic and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. (-)-Epicatechin-An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. 1,2,3,4,6-Penta-O-galloyl-β-d-glucose suppresses colon cancer through induction of tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of β-Glucogallin Extraction and Analysis Methods
For researchers, scientists, and drug development professionals, the ability to reliably extract and quantify β-glucogallin is paramount for progressing research into its therapeutic potential, notably as an aldose reductase inhibitor. This guide provides a comparative overview of common extraction and analysis methods for β-glucogallin, focusing on their reproducibility and performance. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.
Comparison of β-Glucogallin Extraction Methods
The efficient and reproducible extraction of β-glucogallin from plant matrices, such as Emblica officinalis (amla), is the foundational step for its analysis and downstream applications. The choice of extraction method significantly impacts the yield, purity, and integrity of the final extract. This section compares conventional and modern extraction techniques.
Table 1: Comparison of Extraction Methods for Phenolic Compounds (Illustrative for β-Glucogallin)
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking the plant material in a solvent to allow for the slow diffusion of compounds. | Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing solvent penetration. | Use of microwave energy to heat the solvent and plant material, accelerating the extraction process. |
| Typical Solvents | Ethanol, Methanol, Water, Acetone-water mixtures[1] | 70% Ethanol[2], Water | 50% Ethanol[3], Water |
| Extraction Time | 24 - 48 hours[2] | 15 - 30 minutes[2] | 1 - 5 minutes[2][4] |
| Extraction Yield | Lower[2][5] | Higher than maceration[2][5] | Generally the highest[4] |
| Reproducibility (RSD) | Generally higher variability due to longer extraction times and environmental factors. | Good, can be precisely controlled. | Good, with precise control over power and time. |
| Compound Stability | Risk of degradation for thermolabile compounds if performed at elevated temperatures. | Can generate localized heat, potentially affecting thermolabile compounds. | Rapid heating can cause degradation if not properly controlled. |
Experimental Workflow for β-Glucogallin Extraction
The following diagram outlines a general workflow for the extraction and purification of β-glucogallin from a plant source, incorporating modern extraction techniques for improved efficiency.
Comparison of β-Glucogallin Analysis Methods
Accurate and reproducible analytical methods are crucial for the quantification of β-glucogallin in extracts and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.
Table 2: Comparison of Analytical Methods for β-Glucogallin
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity, with detection typically by UV absorbance. | Separation by chromatography followed by mass-to-charge ratio detection, providing structural information. | Exploits the magnetic properties of atomic nuclei to provide detailed structural elucidation. |
| Primary Use | Quantification and purity assessment. | Identification, quantification, and structural confirmation. | Definitive structure elucidation and purity determination. |
| Reproducibility (RSD) | Typically <2% for validated methods[6][7] | Typically <15% for bioanalytical methods[8] | High for quantitative NMR (qNMR). |
| Linearity Range | Wide, e.g., 1-500 µg/mL for similar compounds[9] | Wide, e.g., 1.56-4000 nM for flavonoid glucuronides[10] | Dependent on instrument and experimental setup. |
| Limit of Detection (LOD) | Generally in the µg/mL range. | High sensitivity, often in the ng/mL to pg/mL range. | Lower sensitivity compared to HPLC and LC-MS. |
| Limit of Quantification (LOQ) | Generally in the µg/mL range.[7] | High sensitivity, often in the ng/mL to pg/mL range. | Lower sensitivity compared to HPLC and LC-MS. |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of β-Glucogallin (General Protocol)
-
Sample Preparation : Dry the plant material (e.g., Emblica officinalis fruit) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction :
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 100 mL of 70% ethanol).
-
Submerge the vessel in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature.[2]
-
-
Filtration and Concentration :
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
-
Purification (Optional) :
-
The crude extract can be further purified using techniques like column chromatography on Sephadex LH-20 or C18 reversed-phase columns to isolate β-glucogallin.
-
Protocol 2: HPLC Analysis of β-Glucogallin
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape). A typical gradient might be 5-30% acetonitrile over 30 minutes.
-
Flow Rate : 1.0 mL/min.[6]
-
Detection : UV detector at 280 nm.
-
Injection Volume : 20 µL.
-
-
Sample Preparation :
-
Dissolve the dried extract or purified compound in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification :
-
Prepare a calibration curve using a certified reference standard of β-glucogallin at various concentrations.
-
Quantify β-glucogallin in the samples by comparing their peak areas to the calibration curve.
-
Protocol 3: LC-MS Analysis of β-Glucogallin
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[10]
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid. An initial isocratic phase of 5% acetonitrile can be followed by a linear gradient to 60% acetonitrile.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Analysis Mode : Can be full scan to identify compounds or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
The [M-H]⁻ ion for β-glucogallin is expected at m/z 331.
-
-
Sample Preparation : Similar to HPLC, ensure samples are dissolved and filtered before injection.
Protocol 4: NMR Analysis of β-Glucogallin
-
Sample Preparation : Dissolve a sufficient amount of purified β-glucogallin in a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆ with a drop of D₂O).
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key reported ¹H NMR signals (in acetone-d₆ and D₂O) include peaks around δ 7.16 (2H, s), 5.65 (1H, d), and between 3.41-3.85 ppm.
-
Key reported ¹³C NMR signals (in DMSO-d₆) include peaks at δ 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, and 61.0 ppm.
-
-
Data Analysis : Analyze the spectra to confirm the structure and assess the purity of the compound.
Signaling Pathway: β-Glucogallin as an Aldose Reductase Inhibitor
β-Glucogallin has been identified as a potent inhibitor of aldose reductase (AKR1B1), a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications by converting excess glucose into sorbitol. The accumulation of sorbitol leads to osmotic stress and other cellular damage. By inhibiting aldose reductase, β-glucogallin can mitigate these detrimental effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. mdpi.com [mdpi.com]
- 5. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic vs. Natural Beta-Glucogallin
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision point in experimental design and therapeutic development. Beta-Glucogallin (β-Glucogallin), a gallotannin with significant antioxidant, anti-inflammatory, and aldose reductase inhibitory properties, is available in both natural and synthetic forms. This guide provides an objective, data-driven comparison of these two sources to inform selection for research and development purposes.
Physicochemical and Performance Characteristics
| Feature | Synthetic β-Glucogallin | Natural β-Glucogallin | Key Considerations & Supporting Data |
| Purity | Typically high, with commercially available products specifying ≥98% purity.[1][2] | Purity can be variable and depends on the extraction and purification methods used. Natural extracts contain a complex mixture of compounds, and achieving high purity can be challenging and costly.[3] | Synthetic production allows for greater control over the final product's purity and consistency. Natural extracts may contain other bioactive compounds that could lead to synergistic effects or confounding variables in experiments. |
| Stability | The ester linkage in β-Glucogallin is known to be labile in aqueous solutions. Synthetic analogs with more stable linkages (e.g., amide) have been developed to address this.[4] A solid form of synthetic β-Glucogallin is stable for ≥4 years at -20°C.[1] | The natural ester linkage is susceptible to hydrolysis, which can impact its stability in solution over time. Aqueous solutions are not recommended for storage for more than one day.[1] | For experiments in aqueous media, the stability of the ester bond is a critical factor. The development of more stable synthetic analogs highlights the inherent instability of the natural form. |
| Biological Activity | Assumed to be equivalent to the natural form if structurally identical and of high purity. Synthetic analogs have been shown to be potent and selective inhibitors of aldose reductase.[4] | A potent and selective inhibitor of aldose reductase (AKR1B1) with IC50 values of 17 µM (with glucose as substrate) and 58 µM (with glyceraldehyde as substrate).[5] It also demonstrates antioxidant and anti-inflammatory effects by reducing ROS, PDGF, RAGE, and NF-κB.[6] | While direct comparative bioactivity studies are lacking, the activity of high-purity β-Glucogallin, regardless of source, is expected to be similar. However, impurities in natural extracts could modulate the observed activity. |
| Source & Scalability | Produced through controlled chemical synthesis.[7] Microbial synthesis in engineered E. coli has also been explored, achieving titers of 92.42 mg/L.[8] | Extracted from natural sources such as the fruit of Emblica officinalis (amla).[5][9] | Chemical and microbial synthesis offer potential for high scalability and batch-to-batch consistency. Natural sourcing is dependent on plant material availability and can be subject to geographical and seasonal variations. |
| Cost-Effectiveness | The cost of chemical synthesis can be high, especially for complex molecules. However, for large-scale production, it can become more economical than extraction. | Extraction from natural sources can be labor-intensive and require significant amounts of raw materials and solvents, impacting cost.[10][11] The initial investment for industrial-scale extraction plants can be high, though operational costs may be lower over time.[12] | A definitive cost comparison is difficult without specific production details. Generally, for high-purity compounds, chemical synthesis may be more cost-effective at scale, while extraction might be suitable for less pure extracts or smaller quantities. |
Key Signaling Pathways Modulated by β-Glucogallin
This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and diabetic complications.
The Polyol Pathway and Aldose Reductase Inhibition
Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose to sorbitol, the first step in the polyol pathway. Sorbitol accumulation leads to osmotic stress and is implicated in the pathogenesis of diabetic complications. β-Glucogallin is a potent inhibitor of aldose reductase, thereby mitigating this pathway.
The NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a central regulator of inflammatory responses. Its activation leads to the expression of pro-inflammatory genes. β-Glucogallin has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of aldose reductase, typically by monitoring the oxidation of the cofactor NADPH spectrophotometrically.
Materials:
-
Purified recombinant human aldose reductase (AKR1B1)
-
Phosphate buffer (0.067 M, pH 6.2)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
DL-Glyceraldehyde (substrate)
-
Test compound (Synthetic or Natural β-Glucogallin)
-
Positive control (e.g., Epalrestat)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Varying concentrations of the test compound or positive control. For control wells, add solvent only.
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15-20 minutes).
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-15 minutes).
Data Analysis: The rate of NADPH consumption is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as follows:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound. It is based on the ability of the antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (in methanol or ethanol)
-
Test compound (Synthetic or Natural β-Glucogallin)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
In a 96-well plate, add varying concentrations of the test compound or positive control to the wells.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined by plotting the scavenging percentage against the logarithm of the compound's concentration.
Conclusion
The choice between synthetic and natural β-Glucogallin will depend on the specific requirements of the research or application. Synthetic β-Glucogallin offers the advantages of high purity, consistency, and potentially greater stability, which are crucial for precise pharmacological and mechanistic studies. Natural β-Glucogallin, while potentially more variable in purity, may be suitable for applications where a highly purified compound is not essential or where the effects of a broader spectrum of co-occurring natural compounds are being investigated. For therapeutic development, the enhanced stability of synthetic analogs may offer a significant advantage. Researchers should carefully consider these factors when selecting the source of β-Glucogallin for their studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. β-Glucogallin - Biochemicals - CAT N°: 36010 [bertin-bioreagent.com]
- 3. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cheminformatic comparison of approved drugs from natural product versus synthetic origins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial synthesis of gallic acid and its glucoside β-glucogallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Beta-Glucogallin: A Preclinical Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Beta-Glucogallin's Performance Against Alternative Therapies Supported by Preclinical Data.
This compound, a naturally occurring polyphenolic compound found in various plants, including Indian gooseberry (Emblica officinalis), has garnered significant interest for its potential therapeutic applications. Preclinical studies have explored its efficacy in managing diabetic complications, inflammation, and cancer. This guide provides a comprehensive statistical validation of this compound's effects in these areas, with a comparative analysis against established alternative therapies, supported by experimental data and detailed protocols.
Anti-Diabetic Effects: A Focus on Aldose Reductase Inhibition
A primary mechanism underlying the anti-diabetic potential of this compound is its ability to inhibit aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway contributes to diabetic complications by converting excess glucose to sorbitol, leading to osmotic stress and cellular damage.
Comparative Efficacy of Aldose Reductase Inhibitors
A key preclinical study directly compared the efficacy of this compound with sorbinil, a well-characterized aldose reductase inhibitor. The study utilized an ex-vivo organ culture model of lenses from transgenic mice overexpressing human aldose reductase (AKR1B1).
| Compound | Concentration | Sorbitol Accumulation Inhibition (%) | Reference |
| This compound | 30 µM | 73% | [2] |
| Sorbinil | 10 µM | 97% | [2] |
While sorbinil demonstrated higher inhibition at a lower concentration in this specific model, this compound still exhibited potent activity in preventing sorbitol accumulation.[2] Another study reported the IC50 value for this compound's inhibition of human aldose reductase (AKR1B1) to be 17 µM in vitro.[1]
A clinical study evaluated an Emblica officinalis extract (EOE) containing 10% this compound against metformin in newly diagnosed type 2 diabetes patients with dyslipidemia. While not a preclinical study, the findings provide valuable comparative insights. After 90 days, both EOE and metformin significantly decreased fasting blood sugar, postprandial blood sugar, and HbA1c levels. Notably, the higher dose of EOE (2g/day) showed a significantly greater reduction in these glycemic parameters compared to metformin (500mg/day).[3][4]
Signaling Pathway: The Polyol Pathway
References
- 1. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Emblica officinalis extract containing β-glucogallin vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type 2 diabetes mellitus patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of beta-Glucogallin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of beta-Glucogallin, a naturally occurring phenolic compound formed from gallic acid and β-D-glucose.[1] Due to its potential to hydrolyze into gallic acid, specific handling and disposal protocols are necessary to ensure environmental protection and workplace safety.
Chemical and Physical Properties
A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The key characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₁₀ |
| Molecular Weight | 332.26 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 207°C |
| Solubility | Freely soluble in hot water. Sparingly soluble in cold water, methanol, ethanol, acetone, and ethyl acetate. Practically insoluble in ether, benzene, chloroform, and petroleum ether. |
| Stability | Stable under recommended storage conditions (-20°C).[2] The ester linkage may be susceptible to hydrolysis under neutral or extreme pH conditions. |
Disposal Procedures
Given that the toxicological properties of this compound have not been thoroughly investigated, and its hydrolysis product is gallic acid, which may be classified as hazardous waste, a cautious approach to disposal is paramount.[2] All waste must be handled in accordance with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust formation.
-
Place the solid waste into a clearly labeled, sealed container. The label should include "this compound," the quantity, and the date of disposal.
-
Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
The label should specify the contents (this compound and the solvent), concentration, and hazard information.
-
Do not dispose of this compound solutions down the drain.
-
Step 3: Waste Storage
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
-
It is likely that the waste will be disposed of via controlled incineration at a licensed facility.
Experimental Protocols
While specific experimental protocols for this compound disposal are not published, the decision-making process for its disposal is guided by general principles of laboratory chemical waste management. The primary consideration is the potential for hydrolysis to gallic acid.
Hydrolysis Considerations: this compound is an ester of gallic acid and glucose. Under certain conditions (e.g., presence of water, particularly at non-neutral pH), it can hydrolyze to these components. Since gallic acid is the more hazardous of the two degradation products, disposal procedures should be aligned with those for gallic acid.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
